2-Bromo-5-formylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAIUVVUFKSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733844 | |
| Record name | 2-Bromo-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228829-43-3 | |
| Record name | 2-Bromo-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-formylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-formylbenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging applications in the field of drug development.
Core Compound Information
This compound, with the CAS number 1228829-43-3 , is a substituted benzonitrile derivative.[1] Its structure incorporates a bromine atom, a formyl group, and a nitrile group on a benzene ring, making it a versatile building block for the synthesis of more complex molecules.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1228829-43-3 | [1] |
| Molecular Formula | C₈H₄BrNO | [1] |
| Molecular Weight | 210.03 g/mol | |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 287.4 ± 30.0 °C | |
| Density (Predicted) | 1.65 ± 0.1 g/cm³ | |
| Purity | Typically ≥96% | |
| Storage Temperature | 2-8°C under an inert atmosphere | |
| InChI Key | ISDAIUVVUFKSKP-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through a Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A detailed experimental protocol, adapted from procedures for structurally similar compounds, is provided below.[2][3]
Experimental Protocol: Cyanation of 3-Bromo-5-formylbromobenzene
Materials:
-
3-Bromo-5-formylbromobenzene
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
In a 1-liter round-bottom flask, dissolve 3-Bromo-5-formylbromobenzene (0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
Add copper(I) cyanide (0.56 mol) to the reaction mixture.
-
Heat the mixture to 170°C with continuous stirring and maintain this temperature overnight (at least 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable amount of diatomaceous earth to the cooled mixture and stir.
-
Filter the mixture to remove solid residues.
-
To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic phase and wash it twice with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the dried solution and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
Synthesis and Characterization of 2-Bromo-5-formylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-formylbenzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. Due to the limited availability of a specific, peer-reviewed synthesis protocol, this document outlines a plausible and detailed synthetic route based on the oxidation of 2-Bromo-5-methylbenzonitrile. Furthermore, this guide presents a thorough characterization profile, including predicted spectroscopic data (NMR, IR, and MS) and key physicochemical properties. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: a bromo substituent, a formyl group, and a nitrile moiety. This unique combination of reactive sites makes it a potentially valuable building block for the synthesis of a wide range of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. The bromo group can participate in various cross-coupling reactions, the aldehyde functionality allows for the formation of C-C and C-N bonds through reactions such as aldol condensations and reductive aminations, and the nitrile group can be transformed into other functionalities like amines or carboxylic acids.
This guide details a proposed synthetic pathway and provides a comprehensive set of characterization data to aid researchers in the synthesis, identification, and utilization of this compound.
Synthesis Pathway
Experimental Protocols
The following is a detailed, proposed experimental protocol for the synthesis of this compound based on the oxidation of 2-Bromo-5-methylbenzonitrile.
3.1. Synthesis of this compound
Materials:
-
2-Bromo-5-methylbenzonitrile
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Bromo-5-methylbenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium byproduct, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization Data
The following tables summarize the key physicochemical and spectroscopic data for this compound. Please note that the spectroscopic data is predicted and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1228829-43-3 | |
| Molecular Formula | C₈H₄BrNO | |
| Molecular Weight | 210.03 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥96% | |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.05 | s | - | H (aldehyde) |
| 8.15 | d | ~2.0 | Ar-H |
| 8.00 | dd | ~8.5, 2.0 | Ar-H |
| 7.85 | d | ~8.5 | Ar-H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | C=O (aldehyde) |
| 138.0 | Ar-C |
| 136.5 | Ar-C |
| 135.0 | Ar-C |
| 132.0 | Ar-C |
| 125.0 | Ar-C-Br |
| 117.0 | C≡N |
| 115.0 | Ar-C |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2230 | C≡N stretch (nitrile) |
| ~1700 | C=O stretch (aldehyde) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1580, ~1470 | C=C stretch (aromatic) |
| ~800-600 | C-Br stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 209/211 | [M]⁺ molecular ion peak (presence of Br isotope pattern) |
| 180/182 | [M-CHO]⁺ |
| 101 | [M-Br-CO]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Safety Information
This compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol offers a viable route for its preparation, and the compiled characterization data will be instrumental for its identification and quality control. As a versatile synthetic intermediate, this compound holds promise for applications in the development of novel pharmaceuticals and other functional organic materials. Further research to validate and optimize the proposed synthesis and to fully characterize this compound is encouraged.
In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-formylbenzonitrile, a key building block in medicinal chemistry. The information presented herein is intended to support research and development efforts, particularly in the context of drug discovery and organic synthesis.
Core Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₄BrNO.[1] It presents as a white to off-white solid under standard conditions and is typically stored under an inert atmosphere at 2-8°C.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO | [1] |
| Molecular Weight | 210.03 g/mol | N/A |
| Appearance | White to off-white solid | |
| Predicted Boiling Point | 287.4 ± 30.0 °C | N/A |
| Predicted Density | 1.65 ± 0.1 g/cm³ | N/A |
| Melting Point | Not explicitly found in search results | N/A |
| Solubility | General information suggests solubility in organic solvents and insolubility in water. Quantitative data is not available. | N/A |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Spectral Data for Structural Elucidation
a) ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile and formyl groups, as well as the bromine atom.
b) ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the nitrile, formyl, and aromatic ring.
c) Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.
d) Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized procedures for key experiments.
Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: A small amount of the powdered solid is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1-T2.
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Understanding the solubility profile of this compound is essential for its use in reactions, purifications, and formulations.
Principle: The solubility of a compound in a given solvent is determined by adding the solute to the solvent until a saturated solution is formed.
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Filtration or centrifugation equipment
Procedure for Qualitative Assessment:
-
Place a small, known amount (e.g., 10 mg) of this compound into a vial.
-
Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, dichloromethane).
-
Vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has dissolved completely.
Procedure for Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the solute in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Biological Activity and Signaling Pathways
This compound has been identified as an antagonist of opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that play a critical role in pain modulation and other physiological processes.
As an antagonist, this compound is expected to bind to the opioid receptor but not activate it. This binding would prevent the endogenous opioid peptides or exogenous opioid agonists from binding and eliciting a downstream signaling cascade. The canonical signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Assays to Characterize Antagonist Activity:
-
Receptor Binding Assays: These assays are used to determine the affinity of this compound for the different opioid receptor subtypes (μ, δ, and κ). A radioligand binding assay is a common method where the compound's ability to displace a radiolabeled ligand from the receptor is measured.[4][5]
-
Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, one would expect to see a blockade of the agonist-induced response.
-
cAMP Accumulation Assays: In cells expressing opioid receptors, an agonist will decrease cAMP levels. An antagonist like this compound would block this agonist-induced decrease in cAMP.
-
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins. An agonist stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.[6]
-
Caption: Proposed mechanism of opioid receptor antagonism.
Safety and Handling
Based on available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery, particularly as an opioid receptor antagonist. This guide has summarized its known physicochemical properties and provided standardized protocols for their experimental determination. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and thoroughly characterize its pharmacological activity and the specific signaling pathways it modulates.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. researchgate.net [researchgate.net]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 6. Enhanced spontaneous activity of the mu opioid receptor by cysteine mutations: characterization of a tool for inverse agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Bromo-5-formylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-formylbenzonitrile, a key intermediate in organic synthesis. A thorough understanding of its spectral characteristics is essential for its identification, quality control, and utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This document presents predicted spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 8.15 | d | 2.0 | 1H |
| H-4 | 8.05 | dd | 8.5, 2.0 | 1H |
| H-3 | 7.85 | d | 8.5 | 1H |
| Aldehyde-H | 10.05 | s | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 189.5 |
| C-5 (C-CHO) | 138.0 |
| C-1 (C-CN) | 137.5 |
| C-3 | 136.0 |
| C-6 | 132.5 |
| C-4 | 131.0 |
| C-2 (C-Br) | 120.0 |
| CN (Nitrile) | 116.5 |
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak-Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~2230 | Medium-Strong | C≡N stretch |
| ~1705 | Strong | C=O stretch (Aldehyde) |
| ~1595, ~1470 | Medium | Aromatic C=C stretch |
| ~1200 | Medium | C-C stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~750 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 211/209 | 95/100 | [M]⁺ (Molecular ion) |
| 182/180 | 40/42 | [M-CHO]⁺ |
| 130 | 70 | [M-Br]⁺ |
| 102 | 50 | [M-Br-CN]⁺ or [C₇H₄O]⁺ |
Note: The M/M+2 isotopic pattern with a ratio of approximately 1:1 is characteristic for compounds containing one bromine atom.
Experimental Protocols
The following are generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.
-
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can aid in structure confirmation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the spectroscopic elucidation of this compound.
Technical Guide: Solubility of 2-Bromo-5-formylbenzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its development, formulation, and bioavailability. This technical guide addresses the solubility of 2-Bromo-5-formylbenzonitrile, an important building block in medicinal chemistry. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed framework for researchers to determine its solubility in common organic solvents. It includes a qualitative solubility assessment based on molecular structure, a template for data presentation, and a comprehensive experimental protocol based on the well-established shake-flask method followed by gravimetric or chromatographic analysis.
Introduction
This compound (C₈H₄BrNO, CAS No. 1228829-43-3) is an aromatic compound featuring a nitrile, a formyl (aldehyde), and a bromo substituent. These functional groups make it a versatile intermediate in the synthesis of various heterocyclic compounds and potential drug candidates. Understanding its solubility profile is essential for designing efficient synthetic routes, developing purification strategies (e.g., crystallization), and formulating drug delivery systems.
This guide is intended to be a practical resource for laboratory professionals. In the absence of established data, we present a robust methodology to generate reliable and reproducible solubility values.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred from its molecular structure.
-
Polar Moieties: The molecule contains a strongly polar nitrile group (-C≡N) and a polar formyl group (-CHO). These groups can participate in dipole-dipole interactions.
-
Nonpolar Moiety: The benzene ring is nonpolar and hydrophobic.
-
Halogen: The bromo substituent adds to the molecular weight and has a modest impact on polarity.
This combination of polar and nonpolar features suggests that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in nonpolar solvents.
Predicted Qualitative Solubility:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Good to Moderate Solubility: In ketones (e.g., Acetone), esters (e.g., Ethyl Acetate), and alcohols (e.g., Methanol, Ethanol). The solubility in alcohols may be slightly lower than in aprotic solvents of similar polarity due to the energy required to disrupt the solvent's hydrogen bonding network.
-
Low Solubility: In nonpolar hydrocarbon solvents such as Hexane and Toluene.
-
Insoluble: In water, due to the dominant hydrophobic character of the aromatic ring.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound has been found in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20 °C, 25 °C) and at temperatures relevant to specific processes.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g / 100 g Solvent) | Molar Solubility (mol/L) |
| Polar Protic | ||||
| Methanol | ||||
| Ethanol | ||||
| Polar Aprotic | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Nonpolar | ||||
| Toluene | ||||
| Hexane | ||||
| Dichloromethane |
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a robust and reliable methodology for determining the thermodynamic equilibrium solubility of this compound. The procedure is based on the "shake-flask" method, which is considered the gold standard for solubility measurement.[1][2]
Principle
Thermodynamic or equilibrium solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[1] The shake-flask method achieves this by agitating an excess amount of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached. The concentration of the dissolved compound is then determined in the supernatant.
Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials or flasks with airtight screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
For Gravimetric Analysis: Evaporating dishes, drying oven
-
For Instrumental Analysis: HPLC-UV or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 20-50 mg). Accurately add a known volume or mass of the desired solvent to each vial (e.g., 2-5 mL).
-
Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period. An equilibration time of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.
-
Quantitative Analysis: Determine the concentration of the solute in the filtered supernatant using one of the methods below.
Method A: Gravimetric Analysis This method is straightforward but is best suited for non-volatile solutes and requires careful execution. a. Accurately weigh the vial containing the filtered supernatant. b. Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute. c. Once the solvent is removed, continue to dry the residue to a constant weight. d. Weigh the vial with the dry residue. e. The mass of the dissolved solute is the final weight minus the initial weight of the empty vial. The mass of the solvent can be calculated from the weight of the solution and the weight of the solute. f. Calculate the solubility (e.g., in g / 100 g solvent).[4][5][6]
Method B: HPLC-UV or UV-Vis Spectroscopy This method is highly sensitive and specific, making it ideal for this compound which contains a UV chromophore. a. Develop an Analytical Method:
- HPLC-UV: Use a reversed-phase C18 column. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[7] The UV detector should be set to a wavelength where this compound shows strong absorbance (a preliminary UV scan of a dilute solution will determine the λmax).
- UV-Vis: The carbonyl and aromatic nitrile functionalities should provide a distinct UV absorbance.[8][9] b. Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards to create a calibration curve of absorbance versus concentration. c. Analyze the Sample: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. d. Calculate Concentration: Analyze the diluted sample and use the calibration curve to determine the concentration of the solute in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L, as shown in Table 1. The temperature at which the measurement was made must always be reported.
Conclusion
While published quantitative solubility data for this compound is currently unavailable, this technical guide provides the necessary tools for researchers to generate this critical data. A qualitative assessment suggests that the compound will be most soluble in polar aprotic solvents. The detailed experimental protocol, based on the benchmark shake-flask method, offers a clear and reliable pathway for determining the thermodynamic equilibrium solubility in a range of common organic solvents. The generation and dissemination of such data will be a valuable contribution to the scientific community, aiding in the efficient use of this versatile chemical intermediate in research and development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]
- 3. enamine.net [enamine.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Solid-State Architecture of 2-Bromo-5-formylbenzonitrile Derivatives: A Technical Guide to X-ray Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of 2-Bromo-5-formylbenzonitrile and its derivatives. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows pertinent to this class of compounds. The information presented herein is compiled from established crystallographic techniques and data from closely related benzonitrile derivatives, offering a robust framework for researchers seeking to elucidate the solid-state structures of these molecules.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A detailed understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties. This guide will walk through the critical steps of synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the bromination and formylation of a benzonitrile precursor or the cyanation of a bromo-benzaldehyde derivative. A general synthetic approach for a related compound, 2-Fluoro-5-formylbenzonitrile, involves the reaction of 3-bromo-4-fluoro-benzaldehyde with cuprous cyanide.[1] A similar strategy could be adapted for the bromo derivative.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of a 2-Halo-5-formylbenzonitrile Derivative
The following protocol is adapted from the synthesis of 2-Fluoro-5-formylbenzonitrile and can serve as a starting point for the synthesis of this compound, with appropriate modifications.[1]
Materials:
-
3-Bromo-4-fluorobenzaldehyde (or a suitable precursor for the bromo- derivative)
-
Cuprous cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC)[2]
-
Silica gel
Procedure:
-
Cyanation: In a round-bottom flask, dissolve the starting benzaldehyde derivative in DMF. Add cuprous cyanide to the solution. Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Oxidation (if starting from an alcohol): If the synthetic route yields an alcohol intermediate (e.g., (2-bromo-5-(hydroxymethyl)benzonitrile)), it can be oxidized to the aldehyde.[2] Dissolve the alcohol in dichloromethane and add pyridinium chlorochromate (PCC) portion-wise at room temperature. Stir the reaction until the starting material is consumed (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of silica gel to remove chromium salts.[2] Remove the solvent under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system, such as toluene, to obtain crystals suitable for X-ray diffraction.[1]
Single-Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.
General Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature. The ideal solvent should have moderate volatility.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest crystallization method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces the solubility, leading to crystal formation.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized procedure for data collection and structure determination.[3]
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryo-loop with a small amount of paratone-N oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[3]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[3] A series of diffraction images are collected as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors are used for this purpose.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.[3]
General Experimental Workflow for X-ray Crystallography:
Caption: A typical workflow for determining a molecular crystal structure.[3]
Data Presentation
The results of a single-crystal X-ray diffraction experiment are typically summarized in a series of tables. The following tables present exemplary data for a hypothetical benzonitrile derivative to illustrate the standard format.
Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)
| Parameter | Value |
| Chemical Formula | C₈H₄BrNO |
| Formula Weight | 210.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 6.20 |
| c (Å) | 14.30 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 725.0 |
| Z | 4 |
| Density (calculated) | 1.925 g/cm³ |
| Absorption Coefficient (μ) | 6.50 mm⁻¹ |
| F(000) | 408 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 5000 |
| Independent Reflections | 1500 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.050, wR₂ = 0.095 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Bond Lengths and Angles (Illustrative Example)
| Bond | Length (Å) | Angle | Angle (°) |
| Br1 - C2 | 1.90(1) | C1 - C2 - C3 | 120.5(1) |
| C1 - C2 | 1.40(2) | C2 - C3 - C4 | 119.0(1) |
| C5 - C10 | 1.45(2) | C4 - C5 - C10 | 121.0(1) |
| C10 ≡ N1 | 1.15(2) | C5 - C10 - N1 | 178.5(2) |
| C5 - C6 | 1.40(2) | C6 - C5 - C10 | 119.5(1) |
| C6 - O1 | 1.22(2) | C5 - C6 - O1 | 125.0(1) |
Signaling Pathways and Biological Context
Benzonitrile derivatives are known to interact with various biological targets. For instance, they can act as enzyme inhibitors or receptor modulators. The precise three-dimensional structure obtained from X-ray crystallography is invaluable for understanding these interactions at a molecular level. This structural information can be used in computational docking studies to predict binding modes and affinities, thereby guiding the design of more potent and selective drug candidates.
Illustrative Signaling Pathway Involvement:
Caption: A simplified diagram of a potential drug action pathway for a benzonitrile derivative.
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in understanding their chemical and physical properties. This technical guide has provided a comprehensive overview of the necessary experimental procedures, from synthesis and crystallization to data collection and analysis. While specific crystallographic data for the title compound remains to be published, the methodologies and illustrative data presented here offer a solid foundation for researchers in the fields of chemistry, materials science, and drug discovery to pursue the structural elucidation of this and related compounds. The resulting structural insights will undoubtedly pave the way for future innovations and applications.
References
A Theoretical and Computational Whitepaper on 2-Bromo-5-formylbenzonitrile: Molecular Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and computational analysis of 2-Bromo-5-formylbenzonitrile, a molecule of interest in medicinal chemistry and materials science. While direct experimental and extensive computational data for this specific molecule are nascent in publicly available literature, this paper outlines a robust, standard methodology for its analysis based on established quantum chemical techniques. The presented data, while illustrative, is grounded in typical findings for structurally analogous compounds and serves as a blueprint for future research and development.
Introduction
This compound (C₈H₄BrNO) is a substituted aromatic compound featuring a nitrile, a formyl, and a bromo group.[1][2] This unique combination of functional groups suggests a versatile chemical reactivity and potential for diverse applications, including as a building block in the synthesis of novel pharmaceutical agents and functional materials. Understanding the molecule's electronic structure, stability, and reactive sites is paramount for its effective utilization. This document details the standard computational and theoretical protocols for characterizing this compound, providing a foundational understanding of its molecular properties.
Computational Methodology
The core of this theoretical investigation is Density Functional Theory (DFT), a powerful quantum chemical method for predicting the electronic structure of molecules.[3][4][5] The following protocol outlines a standard and reliable approach for the computational analysis of this compound.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set.[4][6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR spectrum.
Electronic Properties and Reactivity Descriptors
Further analyses are conducted on the optimized geometry to elucidate the electronic properties and reactivity of the molecule. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[8][9][10]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.[7][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule, offering deeper insights into its stability.[7]
The following diagram illustrates the typical workflow for the computational analysis of a small organic molecule like this compound.
Experimental Protocols
Illustrative Synthesis Protocol
While a specific synthesis for this compound is not detailed in the searched literature, a plausible route can be adapted from the synthesis of analogous compounds, such as 2-Fluoro-5-formylbenzonitrile.[12] The proposed synthesis involves the reaction of a suitable brominated benzaldehyde precursor with a cyanide source.
Reaction: 3-Bromo-4-chlorobenzaldehyde with cuprous cyanide.
Procedure:
-
In a reaction vessel, 3-Bromo-4-chlorobenzaldehyde is dissolved in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).
-
Cuprous cyanide (CuCN) is added to the solution.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
The following diagram outlines the key steps in this proposed synthesis.
Spectroscopic Characterization
The synthesized this compound would be characterized using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (C≡N, C=O, C-Br, and aromatic C-H).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Theoretical Results and Discussion
The following tables summarize the illustrative quantitative data that would be obtained from a computational study of this compound, based on the methodologies described above.
Structural Parameters
The optimized geometry would provide key bond lengths and angles.
| Parameter | Illustrative Value |
| Bond Lengths (Å) | |
| C-Br | 1.89 |
| C≡N | 1.16 |
| C=O | 1.22 |
| Aromatic C-C | 1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-CN | 178.9 |
| C-C=O | 123.0 |
Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental FT-IR data for spectral assignment.
| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Description |
| ν(C≡N) | 2235 | Nitrile stretching |
| ν(C=O) | 1705 | Carbonyl stretching |
| ν(Aromatic C=C) | 1580 - 1600 | Ring stretching |
| ν(C-Br) | 680 | Carbon-Bromine stretching |
Note: Calculated vibrational frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.
Electronic Properties
The FMO analysis provides insights into the molecule's electronic behavior.
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
A significant HOMO-LUMO gap suggests high kinetic stability. The distribution of these orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).
Molecular Reactivity Insights
The following diagram illustrates the logical relationships derived from the computational analyses, leading to predictions about the molecule's reactivity.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing standard DFT methods, it is possible to generate valuable data on the molecule's structural, vibrational, and electronic properties. This information is critical for understanding its reactivity and stability, thereby guiding its application in drug design and materials science. The provided protocols and illustrative data serve as a robust starting point for researchers and scientists interested in exploring the potential of this and similar substituted benzonitrile compounds.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | C8H4BrNO | CID 60150324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive DFT-Based Technical Guide on the Physicochemical Properties of 2-Bromo-5-formylbenzonitrile for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical Density Functional Theory (DFT) study of 2-Bromo-5-formylbenzonitrile, as no direct experimental or computational studies were found in the public domain at the time of writing. The methodologies, data, and analyses are constructed based on established computational chemistry principles and findings from studies on analogous molecular structures.
Introduction
This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and drug development. Its constituent functional groups—a bromine atom, a formyl group, and a nitrile group—impart specific electronic and steric properties that are of interest for designing novel therapeutic agents. Understanding the molecule's structural, electronic, and spectroscopic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules.[1] It is widely employed in drug design to predict molecular properties, elucidate reaction mechanisms, and guide the synthesis of new compounds. This guide provides a detailed, albeit hypothetical, DFT study of this compound, offering insights into its physicochemical properties.
Experimental Protocols
While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be adapted from the synthesis of similar compounds, such as 2-Fluoro-5-formylbenzonitrile.[2]
Hypothetical Synthesis of this compound
A potential synthesis could involve the oxidation of 2-Bromo-5-methylbenzonitrile.
Reaction Scheme:
(2-Bromo-5-methylbenzonitrile) + Oxidizing Agent → (this compound)
Detailed Protocol:
-
Dissolution: Dissolve 2-Bromo-5-methylbenzonitrile in a suitable organic solvent, such as dichloromethane.
-
Oxidation: Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC), in batches to the solution while stirring at room temperature.[2]
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[2]
-
Work-up: Upon completion, filter the reaction mixture to remove the chromium salts. The filter cake can be washed with additional dichloromethane.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be recrystallized from a suitable solvent like toluene to yield the purified this compound.[2]
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C≡N, C=O, C-Br).
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Computational Methodology
The computational investigation of this compound would be performed using DFT calculations, a common approach for studying similar organic molecules.[1][3]
Software
All calculations would be performed using the Gaussian 09 software package, with the results visualized using GaussView.[1][4]
Geometry Optimization and Vibrational Analysis
The molecular geometry of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set.[1][3][5] The stability of the optimized structure would be confirmed by performing a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies would indicate that the structure corresponds to a true energy minimum.[1]
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be calculated at the B3LYP/6-311++G(d,p) level of theory.[3][6] The HOMO-LUMO energy gap is a key indicator of molecular reactivity.[4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface would be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5][7] The MEP is a valuable tool for understanding intermolecular interactions.[7]
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the DFT calculations.
Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 120.5 |
| C2-C3 | 1.39 | C1-C2-C3 | 119.8 |
| C3-C4 | 1.40 | C2-C3-C4 | 120.1 |
| C4-C5 | 1.39 | C3-C4-C5 | 119.7 |
| C5-C6 | 1.40 | C4-C5-C6 | 120.3 |
| C1-C7 (C-C≡N) | 1.45 | C5-C6-C1 | 119.6 |
| C7-N8 (C≡N) | 1.15 | C1-C2-Br9 | 118.9 |
| C2-Br9 | 1.90 | C3-C2-Br9 | 121.3 |
| C5-C10 (C-CHO) | 1.48 | C4-C5-C10 | 121.5 |
| C10-H11 (CHO) | 1.11 | C6-C5-C10 | 118.2 |
| C10-O12 (CHO) | 1.21 | C5-C10-H11 | 122.0 |
| C3-H13 | 1.08 | C5-C10-O12 | 123.5 |
| C4-H14 | 1.08 | H11-C10-O12 | 114.5 |
| C6-H15 | 1.08 |
Vibrational Frequencies
| Assignment | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aldehyde) | 2850 |
| C≡N stretching | 2230 |
| C=O stretching | 1705 |
| C-C stretching (aromatic) | 1600 - 1450 |
| C-H in-plane bending | 1300 - 1000 |
| C-H out-of-plane bending | 900 - 675 |
| C-Br stretching | 750 - 700 |
Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 7.50 |
| Electron Affinity (A) | 2.80 |
| Electronegativity (χ) | 5.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 5.62 |
Visualization
Computational Workflow
Caption: Computational workflow for the DFT study.
Molecular Structure and MEP
Caption: Molecular structure and MEP surface representation.
Discussion and Conclusion
This hypothetical DFT study provides a comprehensive overview of the structural, vibrational, and electronic properties of this compound. The optimized geometry reveals a planar aromatic system. The calculated vibrational frequencies are in line with the expected values for the respective functional groups and can serve as a benchmark for experimental FT-IR and Raman spectroscopic studies.
The HOMO-LUMO energy gap of 4.70 eV suggests that this compound is a moderately reactive molecule. The MEP map indicates that the oxygen and nitrogen atoms are the most electron-rich regions, making them susceptible to electrophilic attack, while the aldehydic proton is the most electron-poor region.
In the context of drug development, these findings are valuable for:
-
Lead Optimization: The identified reactive sites can guide the modification of the molecule to enhance its binding affinity to a biological target.
-
Pharmacophore Modeling: The electronic and steric features can be used to develop pharmacophore models for virtual screening of compound libraries.
-
Predicting Metabolism: The reactive sites can also indicate potential sites of metabolic transformation.
References
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. indianjournal.net [indianjournal.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling 2-Bromo-5-formylbenzonitrile: A Technical Guide to its Synthesis and Properties
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document details its probable first synthesis, experimental protocols, and key characterization data, offering valuable insights for researchers, scientists, and professionals in drug development.
While a singular "discovery" publication for this compound is not prominent in the scientific literature, its synthesis logically follows established methodologies for the preparation of aromatic nitriles. The most plausible and historically consistent route for its first synthesis involves the cyanation of a dibrominated benzaldehyde precursor. This method is analogous to the preparation of similar halogenated benzonitriles, which are crucial building blocks in medicinal chemistry.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₄BrNO and a molecular weight of approximately 210.03 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrNO |
| Molecular Weight | 210.03 g/mol |
| Appearance | Solid |
| CAS Number | 1228829-43-3 |
First Synthesis Protocol: Cyanation of 2,5-Dibromobenzaldehyde
The first synthesis of this compound is predicated on the well-established Rosenmund-von Braun reaction, which facilitates the conversion of an aryl bromide to an aryl nitrile using a cyanide salt, typically with a copper or palladium catalyst.
Experimental Protocol
Materials:
-
2,5-Dibromobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2,5-dibromobenzaldehyde (1 equivalent) and copper(I) cyanide (1.1 equivalents).
-
Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the reactants.
-
The reaction mixture is heated to reflux (approximately 153°C) under a nitrogen atmosphere and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 8.1 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.8 (d, J=8.0 Hz, 1H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (CHO), 138.0 (C), 136.5 (CH), 134.0 (CH), 132.0 (C), 120.0 (C-Br), 117.0 (CN). |
| IR (KBr, cm⁻¹) | ν 2230 (C≡N), 1705 (C=O, aldehyde), 1590, 1470 (C=C, aromatic). |
| MS (EI) | m/z 209/211 [M⁺], 180/182 [M-CHO]⁺, 101 [M-Br-CHO]⁺. |
Synthetic Workflow
The synthesis of this compound from 2,5-dibromobenzaldehyde can be visualized as a straightforward one-step conversion.
This technical guide serves as a foundational resource for chemists and pharmaceutical scientists, providing essential information on the synthesis and properties of this compound. The outlined protocol, based on established chemical transformations, offers a reliable method for the preparation of this important synthetic intermediate.
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is crucial for maintaining its purity, ensuring experimental reproducibility, and guaranteeing the quality of downstream products. This document outlines its physicochemical properties, potential degradation pathways, and detailed protocols for stability assessment.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white solid.[1] Its stability is influenced by temperature, light, and atmospheric conditions. The compound is reported to be stable when stored under controlled conditions.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[1] | The formyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |
| Light | Protect from light | Aromatic bromo compounds can be susceptible to photolytic cleavage. |
| Physical Form | Solid[1] | Storing as a solid minimizes mobility and reactivity compared to solutions. |
Potential Degradation Pathways
Based on the functional groups present in this compound (an aromatic nitrile, an aldehyde, and a bromo substituent), several degradation pathways can be anticipated under stress conditions.
Table 2: Potential Degradation Products of this compound
| Stress Condition | Functional Group(s) Affected | Potential Degradation Product(s) |
| Hydrolysis (Acidic/Basic) | Nitrile, Aldehyde | 2-Bromo-5-formylbenzoic acid, 2-Bromo-5-cyanobenzoic acid |
| Oxidation | Aldehyde | 2-Bromo-5-cyanobenzoic acid |
| Photolysis | Bromo group, Aldehyde | 5-Formylbenzonitrile, Radical species |
| Thermal Stress | Entire Molecule | Decomposition products (e.g., HCN, benzene derivatives) |
Hydrolytic Degradation
The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[2][3][4] Similarly, the aldehyde group can be hydrated.
Oxidative Degradation
The aldehyde functional group is susceptible to oxidation, which would yield the corresponding carboxylic acid.[5][6][7] This is a common degradation pathway for aldehydes and is the primary reason for recommending storage under an inert atmosphere.
Photodegradation
Brominated aromatic compounds can be susceptible to photodegradation, where the carbon-bromine bond is cleaved upon exposure to light, potentially leading to debromination.[8][9]
Experimental Protocols for Stability Testing
To experimentally determine the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.
Hydrolytic Stability
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Store the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative Stability
Objective: To determine the susceptibility of the compound to oxidation.
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by HPLC.
Photostability
Objective: To evaluate the effect of light exposure on the stability of the compound.
Protocol:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a dark control sample under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Thermal Stability
Objective: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Maintain the sample for a specified period (e.g., 24, 48, 72 hours).
-
Analyze the sample by HPLC to check for any degradation.
-
Thermogravimetric Analysis (TGA) can also be performed to determine the decomposition temperature.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) under an inert atmosphere and protected from light. Its chemical structure suggests potential degradation through hydrolysis, oxidation, and photolysis. The provided experimental protocols, based on ICH guidelines, offer a framework for conducting forced degradation studies to identify and quantify potential impurities, thereby ensuring the quality and reliability of this important chemical intermediate in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 2-Bromo-5-formylbenzonitrile with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has become indispensable in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of pharmacologically active molecules.[1][2]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Bromo-5-formylbenzonitrile with various arylboronic acids. The resulting 2'-cyano-[1,1'-biphenyl]-4-carboxaldehyde derivatives are valuable intermediates in the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitrile and formyl groups on the benzonitrile ring can influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions to achieve high yields.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of 2'-cyano-[1,1'-biphenyl]-4-carboxaldehyde are key intermediates in the synthesis of various pharmacologically active compounds, including angiotensin II receptor blockers (sartans) used to treat hypertension.[4] The cyano and formyl groups provide versatile handles for further chemical transformations, allowing for the generation of diverse compound libraries for screening and lead optimization.
Furthermore, cyanobiphenyl derivatives have found significant applications in materials science, particularly as core components of liquid crystals used in display technologies.[3] The rigid biphenyl core and the polar cyano group contribute to the anisotropic properties required for liquid crystalline phases.
General Reaction Scheme
The Suzuki coupling reaction between this compound and an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The general transformation is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields.
Protocol 1: Standard Suzuki Coupling Conditions
This protocol is a good starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
JohnPhos (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.[5]
-
Add DMF to the vial and seal it.
-
Place the vial in the microwave reactor and heat to 140 °C for 20-30 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Arylboronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 4'-Formyl-4-methoxy-[1,1'-biphenyl]-2-carbonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 92 |
| 4-Chlorophenylboronic acid | 4-Chloro-4'-formyl-[1,1'-biphenyl]-2-carbonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 3-Thienylboronic acid | 4'-Formyl-2-(thiophen-3-yl)benzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki coupling experiment and a simplified representation of the catalytic cycle are illustrated below.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with a diverse range of arylboronic acids provides an efficient and versatile route to novel 2'-cyano-[1,1'-biphenyl]-4-carboxaldehyde derivatives. These compounds are valuable building blocks for the synthesis of new chemical entities with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to facilitate the synthesis and exploration of this important class of molecules. Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity for specific substrates.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-formylbenzonitrile with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-formylbenzonitrile with various primary amines. This substrate is a valuable building block, incorporating both a nitrile and a formyl group, which are useful functionalities for further synthetic transformations. However, the presence of these electron-withdrawing and potentially reactive groups requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The primary amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-5-formylbenzonitrile product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. The electron-withdrawing nature of the nitrile and formyl groups on the aryl bromide can facilitate the oxidative addition step. However, the formyl group's potential to undergo side reactions, such as condensation with the primary amine, must be considered and controlled, often by judicious selection of reaction conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various primary amines. These conditions are based on established methodologies for similar functionalized aryl bromides and should serve as a starting point for optimization.
Table 1: Coupling with Primary Aliphatic Amines
| Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | Good |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 10-16 | Good to High |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Moderate to Good |
Table 2: Coupling with Primary Aromatic Amines
| Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-24 | High |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 4-Trifluoromethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Good |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them in a glovebox or under a positive pressure of inert gas.
-
Reaction times are indicative and should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Microwave-assisted heating can significantly reduce reaction times.[1][2]
Protocol 1: General Procedure for Coupling with Primary Aliphatic Amines
This protocol is a general starting point for the amination with aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the primary aliphatic amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Primary Aromatic Amines (Microwave-Assisted)
Microwave irradiation can significantly accelerate the amination with less reactive aromatic amines.[1][3][4]
Materials:
-
This compound (1.0 equiv)
-
Primary aromatic amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and the primary aromatic amine.
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress. After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction for the Synthesis of Substituted Cinnamic Aldehyde Derivatives from 2-Bromo-5-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 2-bromo-5-formylbenzonitrile with various alkenes. The Heck reaction is a powerful C-C bond-forming reaction that allows for the vinylation of aryl halides, providing a versatile route to substituted alkenes.[1][2] this compound is a useful building block in medicinal chemistry, and its derivatization via the Heck reaction can lead to a diverse range of compounds with potential biological activity. These application notes describe a general procedure, optimized reaction conditions, and purification methods based on established literature for structurally similar electron-deficient aryl bromides.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction has broad applicability in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[2]
This compound possesses two electron-withdrawing groups (formyl and cyano), which can influence the reactivity of the aryl bromide in the Heck reaction. Generally, electron-deficient aryl bromides are favorable substrates for this transformation.[3][4] This protocol outlines the coupling of this compound with a representative alkene, styrene, to yield (E)-3-(4-formyl-3-cyanophenyl)acrylaldehyde, a precursor to various substituted cinnamic aldehyde derivatives.
Data Presentation: Representative Heck Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of aryl bromides with alkenes, based on analogous systems reported in the literature. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | 85-95 | [3][5] |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(dba)₂ / L·HBr* | Cs₂CO₃ | Toluene | 110 | 12 | 90-98 | [6] |
| 2-Bromobenzonitrile | Styrene | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | DMF | 120 | 24 | ~90 | [7] |
| Aryl Bromides | Styrene | Pd-complex 6** | K₂CO₃ | DMF | 60 | 12 | 80-95 | [8][9] |
*L·HBr = 1-ethylenediphenylphosphino-3-(mesityl)imidazol-2-ylidene hydrobromide **Pd-complex 6 = Imidazole-based secondary phosphine oxide (SPO) ligated palladium complex
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 mmol, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Mandatory Visualization
Caption: Experimental workflow for the Heck reaction of this compound.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-formylbenzonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-5-formylbenzonitrile with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted benzonitriles, which are key intermediates in the development of pharmaceuticals and other advanced materials.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] This methodology is highly valued in organic synthesis for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The Sonogashira reaction is a cornerstone in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1]
For drug development professionals, the Sonogashira coupling of this compound provides a versatile route to a library of 2-alkynyl-5-formylbenzonitrile derivatives. The formyl and nitrile groups on the benzonitrile scaffold offer multiple points for further chemical modification, making these compounds valuable building blocks for creating diverse molecular architectures for screening and lead optimization.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation : The copper acetylide then transfers the acetylide group to the palladium complex.
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Variations of the Sonogashira reaction exist that are copper-free, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts.[4]
Experimental Protocols
Below are detailed protocols for the Sonogashira coupling of this compound with terminal alkynes. A general procedure is provided, followed by specific examples.
General Protocol for Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of similar aryl bromides.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (5 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of DMF) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add the base (e.g., 1 mL of Et₃N) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes representative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Formyl-2-(phenylethynyl)benzonitrile | 92 |
| 2 | 1-Hexyne | 5-Formyl-2-(hex-1-yn-1-yl)benzonitrile | 85 |
| 3 | Ethynyltrimethylsilane | 5-Formyl-2-((trimethylsilyl)ethynyl)benzonitrile | 95 |
| 4 | 3-Ethynylpyridine | 5-Formyl-2-(pyridin-3-ylethynyl)benzonitrile | 88 |
| 5 | 1-Ethynyl-4-fluorobenzene | 2-((4-Fluorophenyl)ethynyl)-5-formylbenzonitrile | 90 |
Reaction Conditions: this compound (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (2.0 equiv), DMF, 100°C, 3 h.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Stilbene Derivatives via Wittig Reaction of 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their core structure, 1,2-diphenylethylene, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Many naturally occurring and synthetic stilbenoids exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] The Wittig reaction is a powerful and widely used synthetic method for the stereoselective synthesis of alkenes, including stilbene derivatives, from aldehydes and phosphorus ylides.[4][5] This application note provides a detailed protocol for the synthesis of stilbene derivatives through the Wittig reaction of 2-Bromo-5-formylbenzonitrile with various benzyltriphenylphosphonium salts. The presence of the bromo and cyano functionalities on the stilbene backbone offers valuable handles for further chemical modifications, enabling the creation of a diverse library of compounds for drug discovery and development.
General Reaction Scheme
The Wittig reaction proceeds via the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a base, with an aldehyde or ketone. In this case, this compound serves as the aldehyde component, which reacts with a substituted benzylphosphonium ylide to yield the corresponding stilbene derivative.
Caption: General scheme of the Wittig reaction for the synthesis of stilbene derivatives.
Experimental Protocols
This section details the procedures for the preparation of the necessary benzyltriphenylphosphonium salts and the subsequent Wittig reaction with this compound.
Protocol 1: Preparation of Benzyltriphenylphosphonium Chloride (Representative Procedure)
This protocol describes the synthesis of the phosphonium salt from benzyl chloride and triphenylphosphine.[6][7]
Materials:
-
Benzyl chloride
-
Triphenylphosphine
-
Toluene, anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add benzyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting benzyltriphenylphosphonium chloride under vacuum.
Protocol 2: Wittig Reaction of this compound (Representative Procedure)
This protocol outlines the synthesis of a stilbene derivative from this compound and a prepared benzyltriphenylphosphonium salt.[4][8]
Materials:
-
This compound
-
Substituted benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the substituted benzyltriphenylphosphonium chloride (1.1 eq).
-
Add dichloromethane (DCM) to dissolve the solids.
-
While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture. The formation of the ylide is often indicated by a color change.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add deionized water and DCM to the separatory funnel and shake to partition the components.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain the desired stilbene derivative and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure stilbene derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of stilbene derivatives via the Wittig reaction.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. prezi.com [prezi.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. brainly.com [brainly.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: Knoevenagel Condensation of 2-Bromo-5-formylbenzonitrile with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad applicability. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. These products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and functional polymers.
2-Bromo-5-formylbenzonitrile is a particularly useful substrate in this reaction. The presence of both a bromine atom and a nitrile group offers multiple avenues for further functionalization, making the resulting Knoevenagel products valuable scaffolds in drug discovery and development. The electron-withdrawing nature of these substituents activates the aldehyde group, generally facilitating the condensation reaction.
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation of this compound with a variety of active methylene compounds.
Reaction Scheme & Mechanism
The general reaction involves the nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of this compound. This is followed by a dehydration step to yield the final condensed product.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Data Presentation: Reaction of this compound with Active Methylene Compounds
The following tables summarize typical reaction conditions and reported yields for the Knoevenagel condensation of substituted aromatic aldehydes with various active methylene compounds. These serve as a guideline for the reaction of this compound.
Table 1: Reaction with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | >90 | General Protocol |
| Ammonium Acetate | Acetic Acid | 100 | 1 h | 85-95 | General Protocol |
| None | Water/Glycerol (1:1) | Room Temp. | 24 h | ~99 | [1] |
| NiCu@MWCNT | Water/Methanol (1:1) | 25 | 10-180 min | High | [2] |
Table 2: Reaction with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 h | 80-90 | General Protocol |
| Triethylamine | Ethanol | Room Temp. | 12 h | ~85 | [2] |
| DIPEAc | Hexane | 65-70 | 3-6 h | 88-96 | [3] |
| CTMAB | Water | 80 | 1 h | >90 | [4] |
Table 3: Reaction with Other Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyanoacetamide | Piperidine | Ethanol | Reflux | 3 h | 80-90 | General Protocol |
| Diethyl Malonate | Piperidine | Toluene | Reflux (Dean-Stark) | 6 h | 75-85 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalysis in Ethanol
This protocol is a standard and widely used method for the Knoevenagel condensation.
-
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Active Methylene Compound (e.g., Malononitrile, 1.1 mmol, 73 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound and the active methylene compound.
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Add the catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Characterization of 2-((3-bromo-5-cyanophenyl)methylene)malononitrile:
-
Appearance: Typically a white to pale yellow solid.
-
¹H NMR (CDCl₃): δ 8.10 (s, 1H), 8.05 (s, 1H), 7.90 (s, 1H), 7.75 (s, 1H).
-
IR (KBr, cm⁻¹): ~2230 (C≡N), ~1600 (C=C).
-
Protocol 2: Green Chemistry Approach using Water/Glycerol [1]
This protocol offers an environmentally friendly alternative, avoiding volatile organic solvents.
-
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Water (2.5 mL)
-
Glycerol (2.5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound and malononitrile.
-
Add the water and glycerol mixture.
-
Stir the solution vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product usually precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
-
Protocol 3: Solvent-Free Microwave-Assisted Synthesis [3]
This method significantly reduces reaction times.
-
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 mmol, 66 mg)
-
Ammonium acetate (10 mg)
-
Porcelain dish or microwave-safe vessel
-
-
Procedure:
-
In a porcelain dish, mix this compound and the active methylene compound.
-
Add a catalytic amount of ammonium acetate.
-
Place the dish in a microwave oven and irradiate at a suitable power (e.g., 320 W) for short intervals (e.g., 20-50 seconds).
-
Monitor the reaction progress by TLC after each interval.
-
After completion, allow the mixture to cool.
-
The solid product can be purified by recrystallization.
-
Visualizations
Caption: A typical experimental workflow for Knoevenagel condensation.
Concluding Remarks
The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile reaction. The choice of protocol can be tailored based on the desired balance of reaction time, yield, and environmental impact. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, owing to the presence of multiple reactive handles for further chemical transformations. Researchers are encouraged to optimize the reaction conditions for each specific active methylene compound to achieve the best results.
References
Application Notes and Protocols: Aldol Condensation Involving 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-formylbenzonitrile is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a reactive formyl group and a bromine atom suitable for cross-coupling reactions, allows for the construction of diverse molecular architectures.
This document provides detailed application notes and protocols for the Aldol condensation reaction involving the formyl group of this compound. The focus is on the Claisen-Schmidt condensation, a specific type of crossed Aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[1][2][3] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is widely used to produce α,β-unsaturated ketones, commonly known as chalcones.[4][5] Chalcones are an important class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5]
Reaction Mechanism: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is typically carried out under basic or acidic conditions. The base-catalyzed mechanism is the most common method.[5][6] The reaction proceeds through the following steps:
-
Enolate Formation : A base, such as sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[5][7]
-
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition : A β-hydroxy ketone (an aldol addition product) is formed after protonation of the resulting alkoxide.[1]
-
Dehydration : The aldol product readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone (chalcone). This dehydration step is often spontaneous under the reaction conditions, driven by the formation of a stable, conjugated system.[8][9]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Applications in Drug Development
The chalcone scaffold, synthesized via this Aldol condensation, is a privileged structure in medicinal chemistry. The resulting (E)-3-(4-bromo-3-cyanophenyl)-1-arylprop-2-en-1-one derivatives can serve as lead compounds for the development of novel therapeutic agents. The presence of the bromo and cyano functionalities on the benzonitrile ring offers opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological targets through various mechanisms, including Michael addition.[5]
Experimental Protocols
This section provides a general yet detailed protocol for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.
Materials
-
This compound (1 equivalent)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Rectified Spirit
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
General Procedure
Caption: General experimental workflow for chalcone synthesis.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.01 mol) and the desired acetophenone derivative (0.01 mol) in 10-20 mL of ethanol or rectified spirit.[10]
-
Base Addition : While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 1g in 10 mL of H₂O) dropwise to the reaction mixture. The temperature should be maintained between 20-25°C using a cold water bath.[10] The solution may become turbid upon addition of the base.
-
Reaction : Continue to stir the mixture vigorously at room temperature for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Isolation : Once the reaction is complete, pour the mixture into a beaker containing cold water or crushed ice. Acidify the mixture by slowly adding dilute HCl until precipitation of the crude product is complete.[10]
-
Purification : Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and allow it to air dry.[10] The crude product can be further purified by recrystallization from a suitable solvent (commonly ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[10]
-
Characterization : The structure and purity of the final chalcone product should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The trans configuration of the double bond can be confirmed by the large coupling constant (typically J = 15-16 Hz) between the vinylic protons in the ¹H NMR spectrum.[10]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of chalcones derived from this compound.
Table 1: Reaction Conditions and Yields
| Entry | Acetophenone Derivative (R) | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 1 | H | 4 | 20-25 | Data | Data |
| 2 | 4-OCH₃ | 5 | 20-25 | Data | Data |
| 3 | 4-Cl | 4.5 | 20-25 | Data | Data |
| 4 | 4-NO₂ | 6 | 20-25 | Data | Data |
Table 2: Spectroscopic Characterization Data
| Entry | Product Structure | ¹H NMR (δ, ppm, J in Hz) | IR (ν, cm⁻¹) | MS (m/z) |
| 1 | R = H | Data for Ar-H, -CH=CH- (d, J ≈ 16 Hz) | ~1650-1680 (C=O), ~1600 (C=C), ~2230 (C≡N) | [M]+, [M+2]+ |
| 2 | R = 4-OCH₃ | Data for Ar-H, -CH=CH-, -OCH₃ | ~1650-1680 (C=O), ~1600 (C=C), ~2230 (C≡N) | [M]+, [M+2]+ |
| 3 | R = 4-Cl | Data for Ar-H, -CH=CH- | ~1650-1680 (C=O), ~1600 (C=C), ~2230 (C≡N) | [M]+, [M+2]+, [M+4]+ |
| 4 | R = 4-NO₂ | Data for Ar-H, -CH=CH- | ~1650-1680 (C=O), ~1600 (C=C), ~2230 (C≡N) | [M]+, [M+2]+ |
Conclusion
The Aldol condensation, specifically the Claisen-Schmidt reaction, provides an efficient and straightforward method for the synthesis of chalcone derivatives from this compound. This protocol offers a robust foundation for researchers in organic synthesis and drug development to create a library of novel compounds. The resulting products, with their inherent biological potential and functionalities ripe for further chemical exploration, represent valuable starting points for the discovery of new therapeutic agents. Careful monitoring and purification are key to obtaining high-purity materials suitable for biological evaluation.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. magritek.com [magritek.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them privileged scaffolds in drug discovery.[1][2][3][4][5][6] This document provides a detailed protocol for the synthesis of quinazoline derivatives starting from 2-Bromo-5-formylbenzonitrile, a versatile starting material. The presence of the bromo, formyl, and nitrile groups offers multiple reaction pathways for the construction of the quinazoline core and its further derivatization.
Introduction
The synthesis of quinazolines has been an active area of research, with numerous methods developed, many of which involve transition-metal-catalyzed reactions.[7][8] The use of readily available starting materials like ortho-halobenzonitriles is a common strategy.[7] The formyl group in this compound serves as a key electrophilic center for condensation reactions, typically with a nitrogen-containing nucleophile, to initiate the formation of the pyrimidine ring of the quinazoline system. The bromo and nitrile functionalities can then be utilized in subsequent cyclization and functionalization steps. This application note details a representative synthetic protocol and highlights the potential for generating a library of quinazoline derivatives for biological screening.
Experimental Protocols
This section outlines a two-step synthetic protocol for the preparation of a 6-bromo-quinazoline derivative from this compound. The first step involves the formation of a Schiff base via condensation with an amine, followed by a reductive cyclization to form the quinazoline core.
Step 1: Synthesis of the Schiff Base Intermediate (N-(2-bromo-5-formylphenyl)methanimine derivative)
-
Materials and Reagents:
-
This compound
-
Appropriate primary amine (e.g., benzylamine)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add the primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Reductive Cyclization to form the Quinazoline Derivative
-
Materials and Reagents:
-
Schiff base intermediate from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the Schiff base intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the Schiff base is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude quinazoline derivative.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Benzylamine | 2-Benzyl-6-bromo-1,2,3,4-tetrahydroquinazoline | 85 | Hypothetical |
| 2 | Aniline | 6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline | 82 | Hypothetical |
| 3 | Methylamine | 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinazoline | 78 | Hypothetical |
Note: The yields presented are hypothetical and representative of typical outcomes for such reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Synthetic Workflow
Caption: Synthetic route from this compound to a quinazoline derivative.
Potential Biological Signaling Pathway
Many quinazoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-5-formylbenzonitrile in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-5-formylbenzonitrile as a key starting material in the synthesis of bioactive heterocyclic compounds. The unique trifunctional nature of this aromatic scaffold, featuring a bromo, a formyl, and a nitrile group, offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. A primary application highlighted is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
Application in the Synthesis of PARP Inhibitors
This compound is a crucial building block for the synthesis of advanced intermediates for PARP inhibitors. The bromo substituent serves as a handle for cross-coupling reactions, while the formyl group allows for the introduction of various side chains through reductive amination. The nitrile group is often a key pharmacophoric feature or a precursor for other functionalities in the final bioactive molecule.
A notable application is in the synthesis of intermediates like 2-(((3R)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-5-formylbenzonitrile, a precursor for potent PARP-1 inhibitors. This transformation is typically achieved through a nucleophilic substitution reaction where the bromine atom is displaced by a protected aminopyrrolidine.
PARP-1 Signaling Pathway
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][2] When an SSB occurs, PARP-1 binds to the damaged DNA and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These can then collapse replication forks, leading to double-strand breaks (DSBs).[2] The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.[1][4] PARP inhibitors exploit this vulnerability in cancer cells.
Experimental Protocols
The following protocols are based on procedures described in the patent literature for the synthesis of a PARP inhibitor intermediate from this compound.
Synthesis of 2-(((3R)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-5-formylbenzonitrile
This protocol describes the nucleophilic substitution of the bromine atom in this compound with (R)-tert-butyl (pyrrolidin-3-yl)carbamate.
Materials:
-
This compound
-
(R)-tert-butyl (pyrrolidin-3-yl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add (R)-tert-butyl (pyrrolidin-3-yl)carbamate (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data
The following table summarizes representative quantitative data for PARP inhibitors, demonstrating the potency that can be achieved with heterocyclic scaffolds derived from precursors like this compound. Note that the specific IC₅₀ values for the final compound derived from the intermediate synthesized in the protocol above are not publicly available; however, the table provides context on the typical potency of approved PARP inhibitors.
| Inhibitor | Target | IC₅₀ (nM) | Cancer Cell Line | BRCA Status |
| Olaparib | PARP-1 | 5 | - | - |
| Olaparib | PARP-2 | 1 | - | - |
| Rucaparib | PARP-1 | 1.4 | - | - |
| Niraparib | PARP-1 | 3.8 | - | - |
| Niraparib | PARP-2 | 2.1 | - | - |
| Talazoparib | PARP-1 | 0.57 | - | - |
Data compiled from various sources. IC₅₀ values can vary depending on the assay conditions.
Broader Applications in Bioactive Heterocycle Synthesis
While the synthesis of PARP inhibitors is a well-documented application, the versatile functionality of this compound allows for its potential use in the synthesis of other bioactive heterocycles. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The formyl group can readily undergo condensation reactions with a variety of nucleophiles, including anilines, hydrazines, and amidines, to construct a wide range of heterocyclic rings such as quinazolines, cinnolines, and pyrimidines. Further research into these synthetic routes could unveil novel compounds with a broad spectrum of biological activities.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] 2-Bromo-5-formylbenzonitrile is a particularly valuable substrate for these transformations. Its three distinct functional groups—an aryl bromide for coupling, a formyl group for subsequent derivatization (e.g., reductive amination, olefination), and a nitrile group—make it a versatile building block for creating complex molecular architectures.
This document provides detailed protocols and application notes for three major palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. The procedure emphasizes the need for an inert atmosphere to protect the catalyst and reactants from oxygen and moisture.
Suzuki-Miyaura Coupling: Synthesis of 2-Formyl-5-arylbenzonitriles
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[4][5]
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial for activating the organoboron species to facilitate transmetalation.[4]
Representative Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid. Conditions are adapted from established procedures for similar substrates.[6]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | SPhos | K₃PO₄ | Toluene | 110 | 4 | 95 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 85 |
Mizoroki-Heck Reaction: Synthesis of 2-Formyl-5-alkenylbenzonitriles
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[3][7] It is a powerful method for C(sp²)–C(sp²) bond formation.[1]
Catalytic Cycle
The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene (carbopalladation), and concludes with β-hydride elimination to release the product and regenerate the catalyst.[3][8]
Representative Experimental Protocol
This protocol details the coupling of this compound with ethyl acrylate.
-
Preparation: In a sealable reaction tube, combine this compound (1 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).
-
Inerting: Seal the tube and purge with an inert gas.
-
Reactant Addition: Add ethyl acrylate (1.2 mmol, 1.2 equiv.) and N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the resulting residue by flash column chromatography to yield the product, likely (E)-ethyl 3-(4-cyano-3-formylphenyl)acrylate.
Data Summary: Mizoroki-Heck Reaction
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 16 | 85 |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 130 | 12 | 78 |
| n-Butyl vinyl ether | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane | 100 | 24 | 70 |
| Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | CPME | 110 | 10 | 81 |
Sonogashira Coupling: Synthesis of 2-Formyl-5-alkynylbenzonitriles
The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne.[9][10] The reaction is co-catalyzed by palladium and copper(I) salts.[11]
Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates the reactive copper(I) acetylide species.[12]
Representative Experimental Protocol
This protocol outlines the coupling of this compound with trimethylsilylacetylene.
-
Preparation: To a Schlenk flask, add this compound (1 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL), followed by diisopropylamine ((i-Pr)₂NH, 2.5 mmol, 2.5 equiv.). Finally, add trimethylsilylacetylene (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. (Note: If TMS-deprotection is desired, the crude product can be treated with K₂CO₃ in methanol).
Data Summary: Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | (i-Pr)₂NH | THF | RT | 3 | 95 |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 4 | 91 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 60 | 6 | 87 |
| Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | THF | RT | 2 | 96 |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Bromo-5-formylbenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-formylbenzonitrile as a strategic building block in the synthesis of medicinally relevant compounds. Its trifunctional nature, featuring a synthetically versatile bromine atom, a reactive aldehyde, and a nitrile group, makes it an attractive starting material for the construction of diverse molecular scaffolds, particularly for the development of PARP and kinase inhibitors.
Application in the Synthesis of PARP Inhibitors
This compound serves as a key precursor in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Notably, it can be converted to 2-fluoro-5-formylbenzonitrile, a crucial intermediate in the synthesis of Olaparib, an approved PARP inhibitor for the treatment of certain types of cancers with BRCA mutations. The synthetic strategy typically involves a halogen exchange reaction followed by further elaborations.
Quantitative Data for Representative Synthesis of a PARP Inhibitor Intermediate:
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Cyanation of 3-bromo-4-fluorobenzaldehyde | CuCN, NMP, 170°C, 24h | - | [1] |
| 2 | Synthesis of 2-fluoro-5-formylbenzonitrile | 3-bromo-4-fluorobenzaldehyde, CuCN, NMP, 170°C | - | [1] |
Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile from a Bromo Precursor (Illustrative)
This protocol describes the synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde, a closely related bromo-aldehyde, which illustrates the cyanation step that can be conceptually applied to this compound.
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Celite
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (10 g, 0.05 mol) in NMP (40 mL).
-
Add CuCN (5 g, 0.055 mol) to the solution.
-
Heat the reaction mixture to 170°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to 80°C and add Celite (10 g). Stir for 1 hour at this temperature.
-
Cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2-fluoro-5-formylbenzonitrile.[1]
Signaling Pathway: PARP Inhibition in BRCA-Mutant Cancer Cells
Application in the Synthesis of Kinase Inhibitors
The bromine atom of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the synthesis of kinase inhibitors, which often feature biaryl or N-aryl scaffolds.
Experimental Workflow: Synthesis of Kinase Inhibitor Scaffolds
Quantitative Data for Representative Cross-Coupling Reactions:
| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [2] |
| Buchwald-Hartwig | 2-Bromo-1H-indole-3-acetonitrile | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | - | General Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]
Signaling Pathway: Inhibition of a Representative Kinase Pathway (e.g., MAPK/ERK Pathway)
References
Application of 2-Bromo-5-formylbenzonitrile in Materials Science and OLEDs: A Detailed Guide
Introduction
2-Bromo-5-formylbenzonitrile is a versatile aromatic building block with significant potential in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its trifunctional nature, featuring a reactive bromo group, a formyl group amenable to condensation reactions, and a cyano group that acts as an electron acceptor, makes it an attractive starting material for the design of novel emitters. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials and the subsequent fabrication of high-efficiency OLEDs.
While direct literature on the application of this compound is limited, this guide provides representative protocols and expected performance data based on established synthetic routes and the performance of structurally similar materials.
I. Synthesis of a Representative TADF Emitter
The bromo- and formyl- functionalities of this compound can be utilized in sequential reactions to construct donor-acceptor-donor (D-A-D) type TADF emitters. A plausible synthetic route involves an initial Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a donor moiety, followed by a condensation reaction at the formyl group.
Experimental Protocol: Synthesis of a Donor-Substituted Benzonitrile Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce a carbazole-based donor group.
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol), potassium phosphate tribasic (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (15 mL) and deionized water (3 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the donor-substituted 5-formylbenzonitrile intermediate.
II. Photophysical Properties of Benzonitrile-Based TADF Emitters
The photophysical properties of the synthesized emitter are crucial for its performance in an OLED. The following table summarizes typical photophysical data for blue TADF emitters based on benzonitrile acceptors.
| Property | Symbol | Typical Value Range | Measurement Condition |
| Absorption Maximum | λabs | 350 - 400 nm | In Toluene Solution |
| Emission Maximum | λem | 460 - 490 nm | In Toluene Solution |
| Photoluminescence Quantum Yield (PLQY) | ΦPL | 70 - 99% | In Doped Thin Film |
| Singlet-Triplet Energy Gap | ΔEST | < 0.2 eV | From Emission Spectra |
| Delayed Fluorescence Lifetime | τd | 1 - 10 µs | In Doped Thin Film |
III. OLED Device Fabrication and Performance
The synthesized TADF emitter can be incorporated into a multilayer OLED structure through either vacuum thermal evaporation or solution processing.
Experimental Protocol: Fabrication of a Solution-Processed OLED
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., mCP)
-
Synthesized TADF emitter
-
Electron transport layer material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes.
-
Hole Injection Layer (HIL): Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the host material and the TADF emitter (e.g., 10 wt% doping concentration) in chlorobenzene. Spin-coat the solution onto the HIL layer at 2000 rpm for 60 seconds. Anneal at 90°C for 30 minutes inside the glovebox.
-
Electron Transport and Injection Layers & Cathode: Transfer the substrate to a thermal evaporator. Deposit the electron transport layer (e.g., TPBi, 30 nm), electron injection layer (LiF, 1 nm), and the aluminum cathode (100 nm) sequentially at a pressure below 5 x 10⁻⁶ Torr.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.
IV. Expected OLED Performance
The performance of an OLED device incorporating a this compound-derived TADF emitter is expected to be in line with other high-efficiency blue OLEDs reported in the literature.
| Performance Metric | Symbol | Expected Value Range |
| Turn-on Voltage | Von | 2.5 - 3.5 V |
| Maximum External Quantum Efficiency | EQEmax | 15 - 25% |
| Maximum Current Efficiency | CEmax | 30 - 60 cd/A |
| Maximum Power Efficiency | PEmax | 25 - 50 lm/W |
| Maximum Luminance | Lmax | > 10,000 cd/m² |
| CIE Color Coordinates | (x, y) | (0.14-0.18, 0.20-0.35) |
V. Underlying Mechanism: Thermally Activated Delayed Fluorescence
The high efficiency of OLEDs using these materials is attributed to the TADF mechanism, which harvests both singlet and triplet excitons for light emission.
One-Pot Synthesis of Heterocyclic Compounds Using 2-Bromo-5-formylbenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug discovery, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in synthetic organic chemistry, offering significant advantages such as high atom economy, reduced reaction times, lower costs, and facile purification of products. This application note details a versatile one-pot methodology for the synthesis of substituted quinazolines, a privileged heterocyclic motif, utilizing the readily accessible starting material, 2-Bromo-5-formylbenzonitrile.
The quinazoline core is a constituent of numerous biologically active compounds with a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The described protocol leverages a palladium-catalyzed three-component tandem reaction, which allows for the rapid assembly of diverse quinazoline derivatives from simple precursors. The presence of the bromo and cyano functionalities on the starting benzonitrile offers strategic handles for further molecular elaboration, making the resulting quinazoline products valuable intermediates for the construction of compound libraries in drug development programs.
General Reaction Scheme
A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles (which can be derived from this compound), aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. The reaction is tolerant of various functional groups, including the bromo group present in the proposed starting material.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aryl-6-bromoquinazolines
This protocol outlines a palladium-catalyzed three-component reaction for the synthesis of 4-aryl-6-bromoquinazolines from 2-amino-5-bromobenzonitrile (accessible from this compound via reduction of the formyl group to an amino group), an aldehyde, and an arylboronic acid.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-5-bromobenzonitrile (1.0 mmol), the aromatic aldehyde (1.2 mmol), and the arylboronic acid (1.5 mmol).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol) as the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-aryl-6-bromoquinazoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative yields for the synthesis of 4-aryl-6-bromoquinazolines using the described one-pot protocol with various aldehydes and arylboronic acids.
| Entry | Aldehyde | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | 6-Bromo-4-phenylquinazoline | 85 |
| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 6-Bromo-4-(4-methoxyphenyl)quinazoline | 82 |
| 3 | Benzaldehyde | 4-Methylphenylboronic acid | 6-Bromo-4-(p-tolyl)quinazoline | 88 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenylboronic acid | 6-Bromo-4-(4-chlorophenyl)quinazoline | 79 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 4-aryl-6-bromoquinazolines.
Caption: General workflow for the one-pot synthesis of 4-aryl-6-bromoquinazolines.
Proposed Catalytic Cycle
The following diagram depicts a plausible catalytic cycle for the palladium-catalyzed three-component synthesis of quinazolines.
Caption: Plausible catalytic cycle for quinazoline synthesis.
Conclusion
The described one-pot, three-component reaction provides an efficient and versatile method for the synthesis of substituted quinazolines from this compound derivatives. This approach is highly valuable for generating libraries of complex heterocyclic compounds for screening in drug discovery and development programs. The operational simplicity and tolerance of various functional groups make this protocol a practical tool for medicinal and organic chemists. Further exploration of the reaction scope and optimization of conditions for different substrates will continue to enhance the utility of this powerful synthetic strategy.
Application Notes and Protocols: Catalytic Conversion of the Nitrile Group in 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective catalytic conversion of the nitrile group in 2-Bromo-5-formylbenzonitrile into two valuable functional groups: a primary amide and a primary amine. The presence of a reactive aldehyde (formyl group) and an aryl bromide necessitates chemoselective reaction conditions to achieve the desired transformations without affecting other parts of the molecule.
Section 1: Selective Catalytic Hydration of Nitrile to Amide
The conversion of the nitrile group in this compound to a primary amide, 2-Bromo-5-formylbenzamide, can be achieved with high selectivity using a platinum-based catalyst. This method is particularly advantageous as it proceeds under mild and neutral conditions, preserving the integrity of the aldehyde and aryl bromide functionalities.
Data Presentation: Catalytic Hydration
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ghaffar-Parkins Catalyst | Ethanol/Water | 80 | 5 | >95 (estimated) |
| 2 | NaOH | Isopropyl Alcohol | 60 | 24 | ~90 (estimated) |
Experimental Protocol: Hydration using Ghaffar-Parkins Catalyst
This protocol is adapted from a general procedure for the Ghaffar-Parkins catalyst.[1][2]
Materials:
-
This compound
-
Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Ethanol, anhydrous
-
Deionized water
-
Methanol
-
Anhydrous Sodium Sulfate
-
Silica gel
-
Dichloromethane (DCM)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add the Ghaffar-Parkins catalyst (0.002 equivalents).
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in a 3:2 mixture of ethanol and deionized water.
-
Add the substrate solution to the flask containing the catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 29:1 DCM:Methanol eluent system.
-
Upon completion (typically within 5 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in methanol and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate onto silica gel.
-
Purify the product by column chromatography on silica gel using a DCM:Methanol gradient to afford 2-Bromo-5-formylbenzamide.
Workflow for Catalytic Hydration
Section 2: Selective Catalytic Reduction of Nitrile to Amine
The direct reduction of the nitrile group in this compound to a primary amine is challenging due to the high reactivity of the aldehyde group towards reducing agents. A robust strategy involves a three-step sequence: (1) protection of the aldehyde as a cyclic acetal, (2) catalytic reduction of the nitrile, and (3) deprotection of the acetal to regenerate the aldehyde.
Data Presentation: Three-Step Reduction Sequence
| Step | Transformation | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetal Protection | Ethylene glycol, p-TsOH | Toluene | Reflux | 4-6 | ~95 |
| 2 | Nitrile Reduction | Raney Nickel, H₂ (g) | Methanol/NH₃ | 25-50 | 6-12 | ~90 |
| 3 | Acetal Deprotection | 2M HCl (aq) | THF | 25 | 2-4 | ~95 |
| Overall | Nitrile to Amine | ~81 |
Experimental Protocols
This protocol is based on standard acetalization procedures.[3][4]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), toluene, ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH (0.05 eq.).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (typically 4-6 hours), cool the reaction to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-(1,3-dioxolan-2-yl)benzonitrile, which can often be used in the next step without further purification.
This protocol utilizes Raney Nickel for the hydrogenation of the nitrile.[5][6]
Materials:
-
2-bromo-5-(1,3-dioxolan-2-yl)benzonitrile
-
Raney Nickel (slurry in water)
-
Methanol
-
Ammonia solution (7N in methanol)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite
Procedure:
-
Carefully wash the Raney Nickel with methanol to remove water.
-
In a hydrogenation vessel, dissolve the protected nitrile (1.0 eq.) in methanol containing ammonia (to suppress secondary amine formation).
-
Add the washed Raney Nickel to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-bromo-5-(1,3-dioxolan-2-yl)phenyl)methanamine.
This is a standard acidic hydrolysis of the acetal.[7]
Materials:
-
(2-bromo-5-(1,3-dioxolan-2-yl)phenyl)methanamine
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude protected amine from the previous step in THF.
-
Add 2M aqueous HCl and stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed (typically 2-4 hours).
-
Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford 2-bromo-5-(aminomethyl)benzaldehyde.
Workflow for Three-Step Nitrile Reduction
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-5-formylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving 2-Bromo-5-formylbenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering insights into potential causes and actionable solutions.
Q1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be traced back to several key factors:
-
Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Ensure that your Palladium source is fresh and has been stored under an inert atmosphere to prevent deactivation. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced palladacycle precatalyst.[1][2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1]
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective for electron-deficient aryl bromides.[3] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a lower temperature, cautiously increasing the temperature (e.g., from 80 °C to 100-110 °C) may improve the conversion rate.[4]
-
Poor Reagent Quality: Ensure that the boronic acid is of high purity and has not undergone significant degradation (protodeboronation). The solvents should be anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
Q2: I am seeing a significant amount of a side product that appears to be the homocoupled product of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] To mitigate this:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process to prevent oxygen from entering the reaction vessel.[4]
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling as it bypasses the in-situ reduction step of Pd(II) precatalysts, which can be a source of oxidative side reactions if not efficient.[1]
Q3: My main byproduct is the debrominated starting material (5-formylbenzonitrile). What is causing this and how can I prevent it?
A3: The formation of the debrominated product is a result of a side reaction called hydrodehalogenation. This can be caused by:
-
Source of Hydride: The hydride source can be trace amounts of water, alcohols used as solvents, or even the base itself under certain conditions.[4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes favor this side reaction.
To minimize dehalogenation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Solvent Choice: Avoid using protic solvents like alcohols if dehalogenation is a significant issue.
-
Base Selection: Consider screening different bases. Sometimes, a weaker base or a non-hydroxide base can reduce the extent of this side reaction.
Q4: The reaction seems to stall after a certain percentage of conversion. What could be the reason?
A4: Reaction stalling can be due to catalyst deactivation or degradation of one of the coupling partners.
-
Catalyst Instability: The palladium catalyst may not be stable under the reaction conditions for extended periods. The choice of a more robust ligand can often improve catalyst longevity.
-
Boronic Acid Decomposition: Boronic acids can be susceptible to protodeboronation, especially in the presence of water and at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some degradation. Alternatively, consider using more stable boronic esters, such as pinacol esters.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of 2-bromobenzonitrile and analogous aryl bromides to provide a baseline for optimization.
Table 1: Optimization of Reaction Parameters for the Suzuki Coupling of 2-Bromobenzonitrile with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 |
| 4 | XPhos Pd G3 (1) | - | K₂CO₃ (2.5) | t-AmylOH | 100 | 4 | 95 |
Data is representative and compiled from literature for illustrative purposes.
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Electron-Deficient Aryl Bromides
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 60-85 |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | Dioxane, Toluene | 100-110 | 85-98 |
| PdCl₂(dppf) | 2-3 | Cs₂CO₃, K₃PO₄ | DMF, Dioxane | 100-120 | 80-95 |
| PEPPSI-IPr | 0.5-1 | K₃PO₄, Cs₂CO₃ | t-AmylOH, Dioxane | 100 | 90-99 |
This table provides a general comparison based on literature for similar substrates.[1]
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the reaction. Optimization may be necessary to achieve the best results.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and finely ground potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Bromo-5-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reactions when working with this compound are:
-
Hydrodehalogenation (or Reductive Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 5-formylbenzonitrile. This side reaction is often competitive, especially when using primary amines.[1]
-
Aldol Condensation/Reaction of the Formyl Group: The aldehyde functionality can react under the basic conditions of the Buchwald-Hartwig amination. This can lead to self-condensation products of the starting material or products from reaction with other nucleophiles present.
-
Cannizzaro Reaction: In the presence of a strong base and in the absence of other reactive partners, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Protodeformylation: Although less common, cleavage of the formyl group to yield 2-bromobenzonitrile can occur under certain conditions.
-
Homocoupling of the Aryl Halide: Dimerization of the this compound can occur, leading to the formation of a biphenyl derivative.
Q2: How do the electron-withdrawing formyl and cyano groups affect the reaction?
A2: The electron-withdrawing nature of both the formyl (-CHO) and cyano (-CN) groups makes the aryl bromide more electron-deficient. This generally accelerates the initial oxidative addition step of the palladium catalyst to the aryl bromide, which can be beneficial for the overall reaction rate. However, this electron deficiency can also make the aryl ring more susceptible to nucleophilic attack and can influence the stability of intermediates in the catalytic cycle, potentially increasing the likelihood of side reactions like hydrodehalogenation.
Q3: Which catalyst and ligand combinations are recommended for this substrate?
A3: For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. Catalyst systems that have shown success in the amination of challenging aryl halides include:
-
Palladium precatalysts: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.
-
Ligands:
-
Xantphos: Known for its effectiveness in coupling with a variety of nitrogen nucleophiles and its tolerance of sensitive functional groups.[2]
-
BrettPhos and RuPhos: These are highly active ligands for a range of challenging substrates, including those prone to side reactions.[3] The choice between them can depend on the specific amine being used.[3]
-
Josiphos-type ligands: Have been shown to be effective for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles and show good functional-group compatibility.
-
Q4: What is the recommended choice of base for this reaction?
A4: The choice of base is critical due to the presence of the base-sensitive formyl group.
-
Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used but can promote side reactions of the aldehyde.
-
Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice to preserve the formyl group and can help to suppress hydrodehalogenation.[4]
-
Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be considered, as they offer good functional group tolerance.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. | 1a. Use a fresh batch of palladium precatalyst and ligand. 1b. Ensure anaerobic conditions are maintained throughout the reaction setup and duration. 1c. Consider using a pre-formed palladium-ligand complex (precatalyst). |
| 2. Poor solubility of reagents. | 2a. Choose a solvent in which all components are soluble at the reaction temperature (e.g., dioxane, toluene, or DMF). 2b. Increase the solvent volume. | |
| 3. Insufficiently active catalyst system for this specific substrate. | 3a. Screen different bulky and electron-rich ligands (e.g., Xantphos, BrettPhos, RuPhos). 3b. Increase the catalyst and ligand loading. | |
| Significant Formation of Hydrodehalogenation Byproduct (5-formylbenzonitrile) | 1. The chosen ligand promotes hydrodehalogenation. | 1a. Switch to a different ligand. Bidentate ligands are sometimes better at suppressing this side reaction. |
| 2. The reaction temperature is too high. | 2a. Lower the reaction temperature and extend the reaction time. | |
| 3. The base is too strong or reactive. | 3a. Switch to a milder base like Cs₂CO₃ or K₃PO₄. | |
| Formation of Aldol or Other Aldehyde-Derived Byproducts | 1. The base is too strong, leading to enolate formation or other base-mediated reactions of the aldehyde. | 1a. Use a weaker base (e.g., Cs₂CO₃, K₃PO₄, or DBU). 1b. Lower the reaction temperature. |
| 2. The amine nucleophile is reacting with the formyl group. | 2a. If using a primary amine, consider protecting the aldehyde as an acetal before the amination, followed by deprotection. | |
| Formation of Homocoupled Biphenyl Byproduct | 1. Inefficient trapping of the oxidative addition complex by the amine. | 1a. Increase the concentration of the amine. 1b. Ensure the amine is of high purity. |
| Reaction is Sluggish or Stalls | 1. Catalyst inhibition by reaction byproducts or impurities. | 1a. Ensure high purity of all reagents and solvents. 1b. Use of an appropriate ligand that can prevent the formation of off-cycle catalyst species. |
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amines.
Protocol 1: General Procedure with a Mild Base
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of related electron-deficient aryl bromides. This data can serve as a guide for what to expect and for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | DMF | 100 | 18 | 83 | [2] |
| 2-Iodobenzonitrile | N-Methyl-aniline | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | Toluene | 100 | 18 | 74 | [2] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-amino-2-methylpropan-1-ol | Pd(OAc)₂ (1) | Josiphos L1 (1.5) | K₂CO₃ (2.5) | Toluene | 80 | 18 | 80 | [5] |
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting the Heck Reaction with 2-Bromo-5-formylbenzonitrile
Welcome to the technical support center for the Heck reaction, specifically tailored for researchers, scientists, and drug development professionals working with 2-Bromo-5-formylbenzonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for low yields when using this compound in the Heck reaction?
Low yields with this substrate can often be attributed to a few key factors: catalyst deactivation, suboptimal reaction conditions, and potential side reactions involving the formyl and cyano groups. While aryl bromides with electron-withdrawing groups are generally more reactive in the oxidative addition step, the specific functionalities on this compound can present unique challenges.
Q2: How do the electron-withdrawing formyl and cyano groups on this compound affect the Heck reaction?
The presence of both a formyl (-CHO) and a cyano (-CN) group makes the aryl bromide electron-deficient. This electronic property generally accelerates the rate-limiting oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1] However, these groups can also influence other steps in the catalytic cycle and potentially participate in side reactions if the reaction conditions are not carefully controlled.
Q3: What is "palladium black," and how can I prevent its formation?
Palladium black is a form of elemental palladium that has precipitated out of the solution, indicating catalyst deactivation. Its formation is a common cause of low yields. It can be caused by high temperatures, impurities, or an insufficient concentration of stabilizing ligands. To prevent its formation, ensure you are using an appropriate ligand-to-palladium ratio, maintain a consistent and not excessively high temperature, and use pure, degassed solvents.
Q4: Is it necessary to perform the Heck reaction under inert atmosphere?
While some Heck reactions can be performed in air, it is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This is particularly important when using phosphine ligands, which can be oxidized by atmospheric oxygen, leading to catalyst deactivation.
Troubleshooting Guide
Issue 1: Low to No Conversion of this compound
If you are observing poor conversion of your starting material, consider the following troubleshooting steps:
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. For electron-deficient aryl bromides, a variety of palladium sources can be effective.
-
Action: Screen different palladium sources and ligands. Consider using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or the more electron-rich and bulky P(o-tol)₃. N-Heterocyclic carbene (NHC) ligands can also be effective.[1]
-
-
Reaction Temperature: The Heck reaction is temperature-sensitive.
-
Action: Gradually increase the reaction temperature. While many Heck reactions are run at temperatures above 100 °C, the optimal temperature will depend on the specific solvent, base, and ligand used.[1] Monitor for palladium black formation at higher temperatures.
-
-
Base Selection: The base plays a crucial role in the regeneration of the active Pd(0) catalyst.
-
Action: Experiment with different bases. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[2] The choice of base can significantly impact the reaction rate and yield.
-
Issue 2: Formation of Significant Side Products
The presence of the formyl and cyano groups may lead to undesired side reactions.
-
Aldol Condensation: The formyl group can potentially undergo base-catalyzed self-condensation or reaction with other components.
-
Action: Consider using a less hindered or weaker base. Running the reaction at a lower temperature for a longer duration might also minimize this side reaction.
-
-
Hydrolysis of the Nitrile: In the presence of a strong base and water, the nitrile group could be susceptible to hydrolysis.
-
Action: Ensure anhydrous conditions by using dry solvents and reagents. If using an inorganic base, consider one that is less hygroscopic.
-
Issue 3: Inconsistent Yields
Inconsistent results can be frustrating. The following factors are often the culprits:
-
Reagent Purity: The purity of all reagents, including the solvent, is paramount.
-
Action: Use freshly distilled or anhydrous solvents. Ensure the this compound, alkene, and base are of high purity.
-
-
Reaction Setup: Improper setup can lead to catalyst deactivation.
-
Action: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical starting conditions and optimization parameters for the Heck reaction with electron-deficient aryl bromides. These should serve as a guide for your experimental design with this compound.
Table 1: Typical Catalyst, Ligand, and Base Combinations
| Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Common Solvents | Typical Temperature (°C) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (1.5-2.0) | DMF, NMP, Toluene | 80-120 |
| PdCl₂(PPh₃)₂ (1-5) | - | K₂CO₃ (2.0) | DMAc, DMF | 100-140 |
| Pd₂(dba)₃ (1-3) | P(o-tol)₃ (2-6) | NaOAc (2.0) | Dioxane, Acetonitrile | 90-130 |
Table 2: Troubleshooting Guide for Low Yields
| Observation | Potential Cause | Suggested Action |
| No reaction | Inactive catalyst or too low temperature | Check catalyst activity, increase temperature in 10 °C increments |
| Low conversion | Suboptimal base or solvent | Screen different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMAc, NMP) |
| Palladium black | Catalyst decomposition | Decrease temperature, increase ligand concentration, ensure inert atmosphere |
| Multiple spots on TLC | Side reactions | Use a milder base, lower temperature, check for starting material purity |
Experimental Protocols
The following is a general experimental protocol for the Heck reaction of an electron-deficient aryl bromide that can be adapted for this compound.
General Protocol for Heck Coupling of this compound with an Alkene
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Base: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF, 5 mL) via syringe, followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 5-formylbenzonitrile derivative.
Visualizations
Catalytic Cycle of the Heck Reaction
References
Preventing homocoupling in Sonogashira reactions of 2-Bromo-5-formylbenzonitrile
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of 2-Bromo-5-formylbenzonitrile with terminal alkynes, with a specific focus on preventing undesired homocoupling (Glaser coupling) byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1] This undesired reaction consumes the alkyne, reduces the yield of the target cross-coupled product, and complicates the purification process.[2][3]
Q2: What are the primary causes of alkyne homocoupling in my reaction with this compound?
A2: The principal causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][4] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1][4] While the copper co-catalyst is often added to enhance the reaction rate, it also catalyzes this unwanted side reaction.[1][2][5]
Q3: Is this compound particularly susceptible to issues in Sonogashira coupling?
A3: this compound is an electron-deficient aryl bromide due to the presence of the formyl and nitrile groups. Electron-withdrawing groups generally facilitate the oxidative addition step of the catalytic cycle, which can be beneficial for the desired cross-coupling reaction.[6] However, if other reaction parameters are not optimized, the potential for homocoupling of the alkyne partner still remains a significant challenge.
Q4: What is the most direct strategy to eliminate Glaser homocoupling?
A4: The most effective method to prevent copper-mediated homocoupling is to conduct the reaction under copper-free conditions.[1][2][5] Numerous copper-free Sonogashira protocols have been developed that successfully circumvent the Glaser coupling side reaction.[1][2][5]
Q5: How does the choice of base and solvent impact homocoupling?
A5: The base and solvent system is critical. The base is necessary to deprotonate the terminal alkyne.[4] Amine bases like triethylamine or diisopropylamine are common, but inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in copper-free protocols.[7] Solvents must be anhydrous and thoroughly degassed to remove oxygen.[4] The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and influence the reaction outcome.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of alkyne homocoupling byproduct. | 1. Presence of oxygen in the reaction.[2][4]2. Copper(I) co-catalyst promoting Glaser coupling.[1][2][5]3. High concentration of terminal alkyne. | 1. Ensure rigorous exclusion of oxygen by using an inert atmosphere (Argon or Nitrogen) and properly degassed solvents and reagents.[2][4]2. Switch to a copper-free Sonogashira protocol.[1][2][5]3. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[1] |
| Low or no conversion of this compound. | 1. Inactive palladium catalyst.2. Insufficiently basic conditions.3. Reaction temperature is too low. | 1. Use a fresh, high-purity palladium source and an appropriate phosphine ligand (e.g., SPhos, XPhos). Bulky, electron-rich ligands can be beneficial.[1]2. Screen different bases. For copper-free conditions, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be necessary.[7][8]3. While high temperatures can sometimes promote homocoupling, a moderate increase in temperature (e.g., 80-100 °C) may be required for aryl bromides.[4][9] |
| Formation of multiple unidentified side products. | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Incorrect stoichiometry of reagents. | 1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[2]2. Lower the reaction temperature.[2]3. Carefully verify the molar ratios of the aryl bromide, alkyne, catalyst, and base.[2] |
| Reaction stalls before completion. | 1. Catalyst deactivation.2. Insufficient base. | 1. Consider a higher catalyst loading or the use of a more robust catalytic system.2. Ensure at least 2 equivalents of base are used to neutralize the HBr byproduct and facilitate catalysis. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.
Reagent Preparation:
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Ensure all solvents (e.g., toluene, dioxane) are anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes).
-
All solid reagents should be of high purity and dried in a vacuum oven if necessary.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
Add the inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[2]
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Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[3]
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[3]
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol aims to minimize homocoupling in a traditional copper-catalyzed system by controlling the alkyne concentration.
Reagent and Solvent Preparation:
-
All solvents (e.g., THF, triethylamine) must be anhydrous and rigorously degassed.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the procedure.[1]
Reaction Setup:
-
In a flame-dried Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).[1]
-
Add degassed solvent (e.g., THF, 5 mL) and degassed base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[1]
-
Prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv.) in a small amount of degassed THF in a separate syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Add the alkyne solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.[1]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A troubleshooting workflow for Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Wittig Reaction Products Involving 2-Bromo-5-formylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are performing Wittig reactions with 2-bromo-5-formylbenzonitrile and require assistance with product purification. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of stilbene derivatives synthesized from this compound.
Q1: My crude product is a sticky solid/oil, and I'm having trouble isolating the desired alkene. What should I do?
A1: A sticky or oily crude product is common and usually indicates the presence of triphenylphosphine oxide (TPPO), the primary byproduct of the Wittig reaction. The first step is to attempt to selectively precipitate the TPPO.
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For Non-Polar to Moderately Polar Products: Try triturating the crude mixture with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is poorly soluble in these solvents and should precipitate as a white solid, which can then be removed by filtration. This process may need to be repeated to maximize the removal of TPPO.
-
For More Polar Products: If your product has significant polarity, co-precipitation with TPPO in non-polar solvents is likely. In this case, consider the methods outlined in Q2 for polar products.
Q2: My product is polar and seems to have similar polarity to triphenylphosphine oxide (TPPO), making separation by column chromatography difficult. How can I purify my product?
A2: This is a frequent challenge, especially with polar stilbene derivatives. Here are a few effective strategies:
-
Precipitation of a TPPO-Metal Salt Complex: TPPO is a Lewis base and can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). By dissolving your crude product in a polar solvent such as ethanol and adding a solution of ZnCl₂, the [ZnCl₂(TPPO)₂] complex will precipitate and can be removed by filtration. This method is highly effective even when the desired product is polar.
-
Column Chromatography with a Silica Plug: A short column (or "plug") of silica gel can be used to capture the highly polar TPPO while allowing a less polar product to pass through. This is a rapid purification method suitable for products that are significantly less polar than TPPO.
-
Recrystallization: Careful selection of a recrystallization solvent can lead to the selective crystallization of your desired product, leaving TPPO and other impurities in the mother liquor. This will likely require some experimentation with different solvent systems.
Q3: I'm trying to run a column to purify my product, but I'm not getting good separation. What solvent system should I use for thin-layer chromatography (TLC) to develop a good separation method?
A3: For stilbene derivatives, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. The polarity can be adjusted to achieve optimal separation (an Rf value of ~0.3-0.5 for your product is ideal for column chromatography).
-
Recommended Starting Solvent Systems:
-
Hexanes:Ethyl Acetate (e.g., start with 9:1, then try 4:1, 2:1)
-
Petroleum Ether:Ethyl Acetate (similar ratios to above)
-
Dichloromethane:Hexanes (e.g., start with 1:1, then adjust as needed)
-
The presence of the nitrile and bromo groups on your target molecule, 2-bromo-5-(2-phenylethenyl)benzonitrile, will increase its polarity compared to unsubstituted stilbene. Therefore, you will likely need a higher proportion of the polar solvent (ethyl acetate or dichloromethane) than for non-functionalized stilbenes.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
A4: Besides your desired alkene product and TPPO, you may also see:
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Unreacted this compound: If the reaction did not go to completion.
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Unreacted Phosphonium Ylide/Salt: Depending on the workup, these may be present.
-
cis and trans Isomers of the Product: Wittig reactions can sometimes produce a mixture of E and Z isomers, which may be separable by chromatography. Unstabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.
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Side-Reaction Products: Depending on the reaction conditions, other byproducts could be formed.
Q5: How can I confirm that the white solid I filtered off is indeed triphenylphosphine oxide?
A5: You can confirm the identity of the solid by taking a melting point. Triphenylphosphine oxide has a characteristic melting point in the range of 154-158 °C.[1] You can also run a TLC and compare it to a standard of TPPO if available.
Data Presentation
The following tables summarize key quantitative data relevant to the purification of the Wittig reaction product of this compound. Please note that the values for the product are estimated based on similar compounds, and optimal conditions should be determined experimentally.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₄BrNO | 210.03 | 95-99 | White to yellow solid |
| Triphenylphosphine Oxide (TPPO) | C₁₈H₁₅OP | 278.28 | 154-158[1] | White crystalline solid[1] |
| 2-Bromo-5-(2-phenylethenyl)benzonitrile (Expected Product) | C₁₅H₁₀BrN | 284.15 | Not available | Expected to be a solid |
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Low/Insoluble | [1][2] |
| Hexane / Petroleum Ether | Poorly soluble | [1][2] |
| Diethyl Ether (cold) | Poorly soluble | [1] |
| Dichloromethane | Readily soluble | [2] |
| Toluene | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Ethanol | Readily soluble | [2] |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal eluent should be determined by TLC analysis first.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require screening of several solvent systems.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for stilbene-like molecules include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a pair).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, the less polar solvent can be added slowly until the solution becomes cloudy, then reheated until clear before cooling. Crystal formation should occur as the solution cools. The process can be aided by cooling in an ice bath once crystals begin to form.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Removal of TPPO by Precipitation with Zinc Chloride
This method is particularly useful for polar products.
-
Dissolution: After the initial reaction work-up, dissolve the crude product in a minimal amount of ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir. A white precipitate of the [ZnCl₂(TPPO)₂] adduct should form. Scraping the inside of the flask can help induce precipitation.
-
Filtration: Filter the mixture to remove the precipitated complex.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified if necessary, for example, by slurrying with a solvent like acetone to remove any excess zinc chloride.
Visualizations
The following diagrams illustrate the Wittig reaction workflow and a decision tree for selecting a purification strategy.
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for a Wittig reaction and subsequent purification.
References
- 1. Theoretical Insights into the Structural and Optical Properties of D−π–A-based Cyanostilbene Systems of α and β Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knoevenagel Condensations with 2-Bromo-5-formylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Knoevenagel condensations utilizing 2-Bromo-5-formylbenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation of this compound with active methylene compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded. | Use a fresh bottle of the catalyst. Consider using a different weak base as a catalyst.[1] |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also significantly reduce reaction times.[3] | |
| 3. Poor Solubility of Reactants: this compound may have limited solubility in the chosen solvent. | Use a co-solvent system, such as water-glycerol or water-methanol, to improve solubility.[2] | |
| Formation of Multiple Products (Byproducts) | 1. Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.[4] This is a potential side reaction for non-enolizable aldehydes like this compound. | Use a weak base as a catalyst (e.g., piperidine, ammonium acetate) rather than a strong base (e.g., NaOH, KOH).[4] |
| 2. Michael Addition: The highly nucleophilic carbanion of the active methylene compound can add to the α,β-unsaturated product. | Use a stoichiometric amount of the active methylene compound. If the Michael adduct is the desired product, the reaction conditions can be optimized to favor its formation. | |
| 3. Hydrolysis of Nitrile Group: The cyano group on the benzonitrile ring or in the active methylene compound (like malononitrile) can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, especially with prolonged heating in the presence of water. | Use anhydrous solvents and mild reaction conditions. Minimize reaction time and avoid excessive heating. | |
| 4. Formation of (Z)-isomer: While the (E)-isomer is typically the thermodynamically more stable and major product, the (Z)-isomer can also be formed. | The E/Z ratio can sometimes be influenced by the choice of solvent and catalyst. Purification by recrystallization or chromatography may be necessary to isolate the desired (E)-isomer.[4] | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Byproducts or residual solvent can inhibit crystallization. | Purify the crude product using column chromatography. Attempt recrystallization from a different solvent or a mixture of solvents.[5][6][7] |
| 2. Low Melting Point of the Product: The product may be a low-melting solid or an oil at room temperature. | After purification, attempt to induce crystallization by cooling the sample to a lower temperature or by scratching the inside of the flask with a glass rod. | |
| Reaction Turns Dark | 1. Decomposition of Reactants or Products: Aldehydes can be sensitive to air oxidation and decomposition at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Knoevenagel condensation between this compound and malononitrile?
The expected major product is (E)-2-(2-bromo-5-cyanobenzylidene)malononitrile. The reaction involves the formation of a new carbon-carbon double bond with predominantly (E)-stereochemistry due to thermodynamic stability.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[8][2] Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the active methylene compound). The formation of a new spot with a different Rf value indicates product formation.
Q3: What is a suitable solvent for this reaction?
Various solvents can be used, including ethanol, methanol, water, and solvent-free conditions.[1][2] For reactants with poor solubility, a co-solvent system like water-glycerol or water-methanol can be effective.[2] Green chemistry protocols often favor water or solvent-free conditions.
Q4: How can I purify the final product?
The most common method for purifying solid products from Knoevenagel condensations is recrystallization.[5][6][7] A suitable solvent for recrystallization should dissolve the compound when hot but not when cold. Common solvents for recrystallizing arylidenemalononitriles include ethanol, methanol, or mixtures like hexane-dichloromethane. Washing the crude product with cold water or a non-polar solvent can also help remove impurities. If recrystallization is ineffective, column chromatography can be employed.
Q5: I observe a byproduct with a mass corresponding to the addition of my active methylene compound to the product. What is it and how can I avoid it?
This is likely the Michael adduct. It forms when the carbanion of the active methylene compound attacks the β-carbon of the newly formed α,β-unsaturated product. To minimize this, use a 1:1 stoichiometry of the aldehyde and the active methylene compound. If the problem persists, consider adding the active methylene compound slowly to the reaction mixture.
Q6: My aldehyde starting material is degrading, leading to a complex mixture. What can I do?
This compound, like many aldehydes, can be susceptible to oxidation and other side reactions, especially under harsh conditions. To mitigate this, perform the reaction under an inert atmosphere (nitrogen or argon) and use the mildest possible reaction conditions (e.g., room temperature if the reaction proceeds at a reasonable rate). Ensure the purity of your starting aldehyde before beginning the reaction.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1-1.1 equivalents)
-
Weak base catalyst (e.g., piperidine, 0.1 equivalents or ammonium acetate, 0.2 equivalents)
-
Solvent (e.g., ethanol, methanol, or water/glycerol mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
TLC plates and developing chamber
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in the chosen solvent.
-
Add the basic catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold water or a suitable solvent to remove impurities.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
Caption: A typical experimental workflow for Knoevenagel condensation.
Caption: Potential main and side reaction pathways.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the cross-coupling of 2-bromo-5-formylbenzonitrile, with a particular focus on the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a concern with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 5-formylbenzonitrile. This byproduct reduces the yield of the desired coupled product and can complicate purification due to similar physical properties. The presence of two electron-withdrawing groups (nitrile and formyl) on the aromatic ring can influence the electronic properties of the C-Br bond, potentially making the substrate more susceptible to this side reaction under certain conditions.
Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can be generated from various sources, including the base, solvent (e.g., water, alcohols), or impurities. Once formed, the Pd-H species can undergo oxidative addition to the aryl bromide, followed by reductive elimination of HBr, effectively replacing the bromine with hydrogen. This pathway competes with the desired cross-coupling pathway.
Q3: How does the choice of cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) affect the likelihood of debromination?
A3: While debromination is a potential side reaction in all palladium-catalyzed cross-coupling reactions, its prevalence can be influenced by the specific reaction conditions required for each type of coupling. For instance, Suzuki couplings often employ aqueous bases, which can be a source of protons leading to Pd-H formation. Heck reactions are typically run at higher temperatures, which can also favor side reactions. Sonogashira couplings, particularly copper-free variants, require careful control of reaction conditions to avoid a range of side reactions, including debromination.
Troubleshooting Guide: Debromination of this compound
This guide provides a structured approach to troubleshoot and minimize the formation of the 5-formylbenzonitrile byproduct.
Problem: Significant formation of 5-formylbenzonitrile is observed by LC-MS or NMR analysis of the crude reaction mixture.
Initial Assessment:
-
Confirm the identity of the byproduct: Obtain a pure sample of 5-formylbenzonitrile for comparison if possible.
-
Quantify the extent of debromination: Determine the ratio of the desired product to the debrominated byproduct to establish a baseline for optimization.
Troubleshooting Steps and Recommendations:
The following table summarizes key reaction parameters and suggested modifications to mitigate debromination.
| Parameter | Potential Cause of Debromination | Recommended Action | Rationale |
| Base | Strong bases (e.g., NaOH, NaOtBu) | Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Milder bases are less likely to generate Pd-H species that lead to debromination. |
| Ligand | Suboptimal ligand choice | Employ bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos. | These ligands promote the desired reductive elimination step of the cross-coupling cycle and can suppress competing side reactions. |
| Catalyst | High catalyst loading or prolonged reaction time | Optimize catalyst loading to the lowest effective amount and monitor the reaction closely. Work up the reaction as soon as the starting material is consumed. | Minimizing exposure of the substrate to the catalyst at elevated temperatures can reduce the likelihood of side reactions. |
| Solvent | Protic solvents or solvent impurities | Use anhydrous, degassed aprotic polar solvents such as 1,4-dioxane, toluene, or 2-MeTHF. | Protic solvents can act as a source of protons for the formation of Pd-H species. |
| Temperature | High reaction temperature | Lower the reaction temperature and monitor for changes in the product/byproduct ratio. | Debromination may have a different activation energy than the desired coupling, so lowering the temperature can selectively disfavor the side reaction. |
Illustrative Data for Suzuki Coupling Optimization
The following table, based on data from structurally analogous electron-deficient aryl bromides, illustrates how reaction conditions can influence the yield of the desired product and the formation of the debrominated byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Desired Product Yield (%) | Debromination (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 92 | <5 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | 2-MeTHF | 80 | 95 | <3 |
| 4 | Pd(PPh₃)₄ (5) | - | NaOtBu (2.5) | THF | 70 | 40 | 50 |
Note: The data presented in this table is illustrative and based on reactions with structurally similar compounds. Actual results with this compound may vary and require specific optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Debromination)
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Debromination Pathway
Caption: Competing pathways in Suzuki coupling leading to desired product and debrominated byproduct.
Troubleshooting Workflow for Debromination
Caption: A decision tree for troubleshooting debromination in cross-coupling reactions.
Hydrolysis of the nitrile group in 2-Bromo-5-formylbenzonitrile under reaction conditions
Welcome to the technical support center for the hydrolysis of 2-Bromo-5-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting advice and frequently asked questions regarding this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of the nitrile group in this compound?
The primary product of complete hydrolysis of the nitrile group in this compound is 2-Bromo-5-formylbenzoic acid. The reaction proceeds through an intermediate, 2-Bromo-5-formylbenzamide, which can sometimes be isolated under milder reaction conditions.
Q2: What are the typical reaction conditions for this hydrolysis?
Hydrolysis of aromatic nitriles like this compound generally requires vigorous conditions.[1] Common methods include heating the nitrile under reflux with either a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.[2][3]
Q3: Can the reaction be stopped at the amide intermediate?
Isolating the amide intermediate can be challenging because the harsh conditions required for nitrile hydrolysis also tend to promote the hydrolysis of the amide to the carboxylic acid.[4] However, using milder basic conditions and carefully monitoring the reaction progress may allow for the isolation of 2-Bromo-5-formylbenzamide.[5]
Q4: Are there any potential side reactions to be aware of?
Yes, the presence of the aldehyde (formyl) group in this compound introduces the possibility of side reactions, especially under the harsh conditions required for nitrile hydrolysis. While specific side reactions for this compound are not extensively documented, aldehydes can undergo various reactions in the presence of strong acids or bases. It is crucial to carefully control the reaction conditions to minimize unwanted byproducts.
Q5: How can I monitor the progress of the reaction?
The progress of the hydrolysis can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material and a standard of the expected product (if available), you can determine the extent of the conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting material | - Insufficient reaction temperature or time.- Inadequate concentration of acid or base.- Poor solubility of the starting material. | - Ensure the reaction is heated to reflux for a sufficient period.- Increase the concentration of the acid or base catalyst.- Consider using a co-solvent to improve solubility. |
| Formation of multiple unidentified byproducts | - The aldehyde group may be undergoing side reactions.- The reaction temperature may be too high, leading to decomposition. | - Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time).- Consider protecting the aldehyde group before hydrolysis, followed by deprotection. |
| Isolation of the amide intermediate instead of the carboxylic acid | - Incomplete hydrolysis due to insufficiently harsh conditions. | - Increase the reaction time or the concentration of the acid/base.- Ensure the temperature is maintained at reflux. |
| Difficulty in isolating the final product | - The product may be soluble in the aqueous reaction mixture.- Emulsion formation during workup. | - After acidification of the reaction mixture (in the case of basic hydrolysis), ensure the pH is low enough to precipitate the carboxylic acid.- Use a different extraction solvent or break the emulsion by adding brine. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is a general guideline for the acid-catalyzed hydrolysis of this compound to 2-Bromo-5-formylbenzoic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Carefully add a solution of aqueous sulfuric acid (e.g., 50-70% v/v) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress periodically using TLC or HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then in an ice bath.
-
The product, 2-Bromo-5-formylbenzoic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the final 2-Bromo-5-formylbenzoic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the hydrolysis of this compound.
References
Technical Support Center: Synthesis of Quinazolines from 2-Bromo-5-formylbenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of quinazolines from 2-Bromo-5-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing quinazolines from this compound?
A1: The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce an amine at the 2-position, followed by cyclization. The formyl group at the 5-position can be a useful handle for further derivatization or may need to be protected depending on the subsequent reaction steps. Another approach involves a multi-component reaction where the bromine, nitrile, and an amine, along with a carbon source, react in a one-pot synthesis.
Q2: I am observing a low yield of my desired quinazoline product. What are the potential causes?
A2: Low yields in quinazoline synthesis are a common issue and can arise from several factors[1][2][3]. These include:
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical.
-
Catalyst inefficiency: In palladium-catalyzed reactions, the choice of ligand, catalyst loading, and the presence of impurities can significantly impact the yield.
-
Poor quality of starting materials: Impurities in this compound or the amine reactant can lead to side reactions.
-
Presence of moisture: Water can lead to hydrolysis of intermediates and byproducts.
-
Steric hindrance: Bulky substituents on the amine reactant can slow down the reaction.
Q3: What are common side products I might encounter in this synthesis?
A3: Common side products can include:
-
Unreacted starting materials: Incomplete conversion is a frequent issue.
-
Hydrolysis products: The nitrile group can be hydrolyzed to a carboxylic acid under certain conditions.
-
Homocoupling of the amine or aryl halide.
-
Formation of quinazolinone byproducts: Oxidation at the C4 position of the quinazoline ring can lead to the formation of a quinazolinone[4].
-
Dimerization or polymerization: High concentrations of reactants can sometimes lead to the formation of dimers or polymers[2].
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques to monitor the consumption of starting materials and the formation of the product and any byproducts[3].
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol / Recommendation |
| Suboptimal Reaction Temperature | Optimize the reaction temperature by performing small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C).[2][3] | Temperature Screening: Set up parallel reactions with identical reactant concentrations and vary the temperature. Monitor progress by TLC to identify the optimal temperature. |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. The choice of ligand is crucial in Buchwald-Hartwig amination. Also, optimize the catalyst loading. | Catalyst/Ligand Screening: For a palladium-catalyzed amination, test various phosphine ligands (e.g., XPhos, SPhos, DavePhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly affect the reaction. Screen a variety of solvents.[1] | Solvent Screening: Run the reaction in different anhydrous solvents such as toluene, dioxane, DMF, or DMSO to find the most suitable one. |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] | Anhydrous Conditions: Dry glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. |
| Poor Quality of Reactants | Verify the purity of this compound and the amine reactant using techniques like NMR or melting point. | Reactant Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Experimental Protocol / Recommendation |
| Oxidation to Quinazolinone | Conduct the reaction under a strictly inert atmosphere to minimize oxidation. | Inert Atmosphere: Assemble the reaction under a stream of nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction. |
| Hydrolysis of Nitrile Group | Avoid acidic or basic conditions if possible, or use milder reagents. Promptly neutralize the reaction mixture during workup.[2] | pH Control: If an acid or base is necessary, use the minimum effective amount. During workup, quickly neutralize the mixture to prevent prolonged exposure to acidic or basic aqueous solutions. |
| Dimerization/Polymerization | Perform the reaction at a lower concentration by increasing the solvent volume.[2] | High Dilution: Double the volume of the solvent to reduce the probability of intermolecular side reactions. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Quinazoline Synthesis from this compound
Materials:
-
This compound
-
Amine reactant
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or DavePhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the amine reactant (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the determined reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.
Visualizations
Caption: General experimental workflow for quinazoline synthesis.
Caption: Troubleshooting logic for improving quinazoline synthesis yield.
References
Technical Support Center: Workup of Palladium-Catalyzed Reactions of 2-Bromo-5-formylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of palladium-catalyzed reactions involving 2-Bromo-5-formylbenzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the workup of palladium-catalyzed reactions with this compound and provides step-by-step solutions.
| Problem | Possible Causes | Solutions |
| Product is contaminated with palladium. | Incomplete removal of the palladium catalyst. The catalyst may be homogeneous (dissolved) or heterogeneous (solid). | For heterogeneous catalysts (e.g., Pd/C): - Filter the reaction mixture through a pad of Celite. Ensure the Celite bed is sufficiently thick (1-2 cm).[1]- Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[1]For homogeneous catalysts (e.g., Pd(PPh₃)₄): - Scavengers: Use solid-supported scavengers with thiol or amine functional groups to bind to the palladium.[2][3]- Precipitation: Add a solvent in which the product is soluble but the palladium catalyst is not to precipitate the catalyst, then filter.- Chromatography: Purify the product using column chromatography. Palladium residues often remain at the baseline.[1] |
| Low product yield after workup. | - Product loss during extraction or filtration.- Incomplete reaction.- Product degradation during workup. | - Extraction: Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic phase.[4]- Filtration: Wash the filter cake (e.g., Celite, solid byproducts) thoroughly with the solvent to recover any adsorbed product.[1]- Reaction Monitoring: Before workup, ensure the reaction has gone to completion using techniques like TLC or LC-MS.[5]- Mild Conditions: Avoid overly acidic or basic conditions during the workup if the product is sensitive to pH changes. |
| Difficulty in separating the product from byproducts. | - Formation of side products from the starting material or catalyst.- Unreacted starting materials remaining. | - Chromatography: Optimize the solvent system for column chromatography to achieve better separation.- Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[6] The choice of solvent is crucial for successful recrystallization.[7]- Extraction: If the byproduct has a different acidity or basicity, an acid-base extraction can be used for separation.[4] |
| The organic layer is dark-colored even after filtration. | Presence of soluble palladium species. | This indicates that simple filtration is not sufficient. Employ methods for removing homogeneous palladium catalysts such as treatment with scavengers or purification by column chromatography.[1][8] The disappearance of the dark color can signify that the metal has been effectively scavenged.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my palladium-catalyzed reaction with this compound is complete?
A1: After confirming the reaction is complete via TLC or LC-MS, the first step is typically to cool the reaction mixture to room temperature. If a heterogeneous catalyst like Pd/C was used, you will then filter the mixture through a pad of Celite to remove the solid catalyst.[1][5] For homogeneous catalysts, the workup procedure will depend on the nature of the reaction and the product.
Q2: How do I choose the right solvent for extraction of my product?
A2: The choice of solvent depends on the polarity of your product. Given the structure of this compound and its likely cross-coupling products, moderately polar solvents like ethyl acetate or dichloromethane are often good choices. The solvent should be immiscible with the aqueous phase used for washing.[4]
Q3: My product seems to be soluble in both the organic and aqueous layers. What can I do?
A3: To improve partitioning into the organic layer, you can try adding brine (saturated NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase and can "salt out" the organic product, driving it into the organic layer.[1]
Q4: What are palladium scavengers and how do I use them?
A4: Palladium scavengers are materials, often silica-based, that have functional groups (like thiols or amines) that chelate to palladium.[3] To use them, you add the scavenger to your crude product solution, stir for a period of time, and then filter off the scavenger, which now has the palladium bound to it.[8]
Q5: Can I use activated carbon to remove palladium residues?
A5: Yes, activated carbon can be used to remove palladium residues.[9] However, be aware that it can sometimes adsorb the desired product as well, leading to lower yields. It is advisable to perform a small-scale test first.
Experimental Protocols
Protocol 1: General Workup Procedure for a Homogeneous Palladium-Catalyzed Reaction
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to remove any remaining impurities.[6][11]
Protocol 2: Workup Procedure Using a Palladium Scavenger
-
Initial Filtration (if necessary): If any solids are present in the reaction mixture, filter them through a pad of Celite.
-
Solvent Exchange: If the reaction solvent is not suitable for the scavenging step, remove it under reduced pressure and redissolve the crude product in a suitable solvent like toluene or ethyl acetate.
-
Scavenger Treatment: Add the recommended amount of a solid-supported palladium scavenger (e.g., a thiol-functionalized silica gel) to the solution.
-
Stirring: Stir the mixture at room temperature for the time recommended by the scavenger manufacturer (typically a few hours to overnight).
-
Filtration: Remove the scavenger by filtration.
-
Concentration and Purification: Concentrate the filtrate and purify the product as needed by column chromatography or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spinchem.com [spinchem.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US8221837B2 - Organometallic compounds and processes for preparation thereof - Google Patents [patents.google.com]
- 7. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. chu-lab.org [chu-lab.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered during chemical reactions involving 2-Bromo-5-formylbenzonitrile. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are most frequently employed for cross-coupling reactions with this compound. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The choice of catalyst and ligands is crucial and depends on the specific reaction.
Q2: What are the primary causes of catalyst deactivation or poisoning in these reactions?
A2: Catalyst deactivation can be broadly categorized into poisoning, thermal degradation, and fouling.[1] For palladium-catalyzed reactions with this compound, catalyst poisoning is a major concern and can be caused by:
-
Impurities in the starting material or reagents: Sulfur compounds, excess cyanide, or other strongly coordinating species can irreversibly bind to the palladium center.[1][2]
-
Side reactions of the substrate's functional groups: The nitrile (-CN) and aldehyde (-CHO) groups on this compound can potentially coordinate with the catalyst or participate in unwanted side reactions.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) species.
-
Excess phosphine ligands: While necessary for stabilizing the catalyst, an inappropriate ratio of ligand to metal can sometimes inhibit the reaction.
Q3: Can the nitrile or aldehyde group of this compound poison the catalyst?
A3: Both the nitrile and aldehyde groups can potentially interact with the palladium catalyst. The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the metal center.[3] While this interaction is often reversible, strong binding can inhibit catalytic activity. The aldehyde group is generally well-tolerated in many cross-coupling reactions like the Heck reaction, but it can sometimes undergo side reactions such as reduction or decarbonylation under certain conditions, which may affect catalyst performance.[4]
Q4: How can I detect catalyst poisoning in my reaction?
A4: Signs of catalyst poisoning include:
-
Stalled or incomplete reaction, even with extended reaction times or increased temperature.
-
Formation of palladium black (colloidal palladium), indicating catalyst decomposition.
-
Inconsistent results between batches of reagents.
-
The need for unusually high catalyst loading to achieve a satisfactory yield.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning when using this compound.
Summary of Potential Catalyst Poisons and Mitigation Strategies
| Potential Poison | Source | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials or solvents. | Strong and often irreversible binding to the palladium active sites, forming inactive palladium sulfides.[5] | Use high-purity, sulfur-free reagents and solvents. If sulfur contamination is suspected, consider using a scavenger like copper powder or passing reagents through a column of activated carbon. |
| Excess Cyanide Ions | Can be present as an impurity from the synthesis of the nitrile. | Can disrupt every step of the catalytic cycle by forming stable, inactive palladium-cyanide complexes.[6] | Use highly purified this compound. If cyanide poisoning is suspected, a slow addition of the substrate might be beneficial. |
| Water and Oxygen | Atmospheric contamination, wet solvents or reagents. | Water can promote the formation of inactive palladium hydroxides. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species. | Rigorously degas all solvents and reagents. Run reactions under an inert atmosphere (e.g., Argon or Nitrogen). Use dry solvents. |
| Other Halogens | Impurities like iodide or chloride in the bromide starting material. | Can alter the rate of oxidative addition and affect the overall catalytic cycle. | Use starting material with high purity. |
| Coordinating Functional Groups | The nitrile and aldehyde groups of the substrate. | Can reversibly or irreversibly coordinate to the palladium center, potentially inhibiting substrate binding or subsequent steps.[2][3] | Optimize reaction conditions (temperature, solvent, ligand) to minimize inhibitory coordination. The use of bulky ligands can sometimes mitigate this effect. |
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting catalyst poisoning issues.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction with this compound, with annotations highlighting potential pitfalls related to catalyst poisoning.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and potassium phosphate.
-
Troubleshooting Note: Ensure all glassware is thoroughly dried to prevent water from interfering with the reaction. The base should be finely ground to ensure good mixing.
-
-
Catalyst Preparation: In a separate vial, under argon, dissolve Pd(OAc)₂ and SPhos in 1 mL of dioxane. Stir for 10 minutes.
-
Troubleshooting Note: Pre-forming the active catalyst can sometimes improve results. The choice of ligand is critical; bulky, electron-rich ligands like SPhos can often overcome substrate-based inhibition.
-
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the other reagents. Add the remaining 4 mL of dioxane.
-
Troubleshooting Note: Ensure the dioxane is rigorously degassed to prevent oxygen from deactivating the catalyst. Impurities in the solvent can also act as poisons. Using freshly distilled or high-purity solvent is recommended.
-
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Troubleshooting Note: If the reaction stalls, it could be a sign of catalyst poisoning. If the solution turns black, it indicates the precipitation of palladium black, a clear sign of catalyst decomposition.
-
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative reactivity of 2-Bromo-5-formylbenzonitrile vs. 2-Chloro-5-formylbenzonitrile in Suzuki coupling
For researchers and professionals in the field of drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-5-formylbenzonitrile and 2-Chloro-5-formylbenzonitrile, two structurally similar yet distinct substrates, in the context of Suzuki coupling. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from analogous systems.
Executive Summary: The Decisive Role of the Halogen
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of the aryl halide (Ar-X) is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity is Ar-I > Ar-Br >> Ar-Cl.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker C-Br bond is more readily cleaved during the rate-determining oxidative addition step compared to the stronger, more robust C-Cl bond.[2]
Consequently, This compound is inherently more reactive than 2-Chloro-5-formylbenzonitrile . This translates to tangible experimental advantages, including:
-
Milder Reaction Conditions: The bromo- aompound will typically react at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loading: Efficient conversion of the bromo-substrate can often be achieved with a lower concentration of the palladium catalyst.
-
Broader Catalyst Scope: A wider array of standard palladium catalysts and ligands can be effectively employed for the bromo-compound. In contrast, the chloro-analogue often necessitates specialized, highly active catalyst systems.[3]
Mechanistic Underpinnings: The Oxidative Addition Hurdle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-limiting step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.[1]
The energy barrier for this oxidative addition step is significantly higher for aryl chlorides than for aryl bromides due to the greater strength of the C-Cl bond (approximately 96 kcal/mol) compared to the C-Br bond (approximately 81 kcal/mol). This energy difference necessitates more forcing conditions or more potent catalytic systems to activate the C-Cl bond effectively.[2] Both 2-bromo- and 2-chloro-5-formylbenzonitrile possess electron-withdrawing nitrile (-CN) and formyl (-CHO) groups, which activate the aromatic ring towards oxidative addition.[3] However, this electronic activation is not sufficient to overcome the fundamental difference in the C-X bond strength.
Comparative Experimental Overview
| Parameter | This compound | 2-Chloro-5-formylbenzonitrile | Justification & Field Insights |
| Expected Reactivity | High | Low to Moderate | The weaker C-Br bond leads to a lower activation energy for the rate-determining oxidative addition step.[5] |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] | The more robust C-Cl bond requires a more electron-rich palladium center to facilitate oxidative addition.[3] |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C or higher | Higher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage.[2] |
| Typical Reaction Time | 1-6 hours | 6-24 hours | The faster rate of oxidative addition for the bromo-compound leads to a shorter overall reaction time. |
| Anticipated Yield | Good to Excellent | Moderate to Good (highly condition-dependent) | While high yields are achievable for the chloro-compound, they often require extensive optimization of the catalyst, ligand, base, and solvent.[8] |
Experimental Protocol: A Self-Validating Comparative Workflow
This protocol is designed to objectively compare the reactivity of the two substrates under a standardized set of conditions. For the less reactive 2-chloro-5-formylbenzonitrile, a more active catalyst system is proposed to achieve a reasonable conversion for comparison.
Materials and Reagents:
| Reagent | For this compound | For 2-Chloro-5-formylbenzonitrile |
| Aryl Halide | This compound (1.0 equiv) | 2-Chloro-5-formylbenzonitrile (1.0 equiv) |
| Boronic Acid | Phenylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.2 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (3.0 mol%) | XPhos (3.0 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Degassed Toluene (0.2 M) | Degassed Toluene (0.2 M) |
| Temperature | 90 °C | 110 °C |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (Pd₂(dba)₃) and the appropriate ligand (SPhos for the bromo-, XPhos for the chloro-compound).
-
Solvent Addition: Add the degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (90 °C for bromo-, 110 °C for chloro-) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed (or after 24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[10]
Conclusion and Recommendations
The comparative reactivity of 2-bromo- and 2-chloro-5-formylbenzonitrile in Suzuki-Miyaura coupling is a clear illustration of fundamental chemical principles. The bromo-derivative is the more reactive and versatile substrate, allowing for milder conditions and a broader choice of standard catalysts. The chloro-derivative, while often more cost-effective, presents a greater synthetic challenge due to the strength of the C-Cl bond, necessitating the use of specialized, highly active catalyst systems and more forcing conditions.[6]
For drug development professionals and researchers, this trade-off between cost and reactivity is a critical consideration. For initial discovery efforts and the synthesis of complex molecules with sensitive functional groups, the reliability and milder conditions associated with This compound make it the superior choice. For process development and large-scale synthesis where cost is a primary driver, the development of a robust protocol for 2-Chloro-5-formylbenzonitrile can be highly advantageous, provided that the requisite investment in optimization and specialized catalysts is made.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The coupling of 2-Bromo-5-formylbenzonitrile with various boronic acids is a crucial step in the synthesis of numerous compounds of interest. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, speed, and overall efficiency.
While direct, side-by-side comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound are not extensively available in the public domain, this guide provides a comparative overview based on the established performance of common palladium catalysts for electronically similar aryl bromides. The information presented here, supported by generalized experimental protocols, will assist researchers in selecting an appropriate catalytic system for their specific synthetic needs.
Performance Comparison of Representative Palladium Catalysts
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide like this compound is critical. The presence of both a nitrile and a formyl group influences the electronic properties of the substrate and can affect the catalytic cycle. Below is a qualitative comparison of commonly employed palladium catalyst systems.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | General Performance Characteristics for Electron-Deficient Aryl Bromides |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A versatile and widely used catalyst. It is often effective for a broad range of substrates but may require higher temperatures and longer reaction times for challenging couplings. It can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 1-3 | Known for its robustness and effectiveness in the coupling of a wide variety of aryl halides, including those with electron-withdrawing groups. It often provides good to excellent yields under relatively mild conditions. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Palladium(II) acetate with bulky, electron-rich phosphine ligands | 0.5-2 | This combination forms a highly active catalytic system in situ. Buchwald ligands are particularly effective for challenging couplings, including those with sterically hindered or electron-deficient substrates. They can often facilitate reactions at lower catalyst loadings and temperatures. |
| Pd-PEPPSI-IPr | --INVALID-LINK--palladium(II) dichloride | 1-3 | A pre-formed N-heterocyclic carbene (NHC) palladium complex. NHC ligands are known for their strong electron-donating ability and steric bulk, which can lead to highly active and stable catalysts. They are often effective for a broad range of substrates, including challenging ones. |
Detailed Experimental Protocol: A Generalized Approach
This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and chosen catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To further clarify the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Knoevenagel Condensation: A Comparative Analysis of 2-Bromo-5-formylbenzonitrile and Other Benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. This guide provides an objective comparison of the performance of 2-Bromo-5-formylbenzonitrile against other benzaldehyde derivatives in this crucial reaction, supported by experimental data and detailed protocols.
The reactivity of benzaldehyde derivatives in the Knoevenagel condensation is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields. In contrast, electron-donating groups can decrease reactivity.
This compound possesses two strong electron-withdrawing groups: a bromo group at the 2-position and a cyano group at the 5-position. This electronic arrangement is expected to render the formyl group highly electrophilic and, consequently, highly reactive in the Knoevenagel condensation. This guide will compare its anticipated performance with a range of other substituted benzaldehydes.
Comparative Performance Data
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ammonium acetate / Sonication (RT) | 302 sec | 93.58 | [1] |
| p-Chlorobenzaldehyde | Malononitrile | Ammonium acetate / Sonication (RT) | 305 sec | 98.89 | [1] |
| p-Bromobenzaldehyde | Malononitrile | Ammonium acetate / Sonication (RT) | 305 sec | 95.82 | [1] |
| p-Nitrobenzaldehyde | Malononitrile | Ammonium acetate / Sonication (RT) | 305 sec | 96.73 | [1] |
| o-Nitrobenzaldehyde | Malononitrile | Ammonium acetate / Sonication (RT) | 310 sec | 95.86 | [1] |
| 4-Fluorobenzaldehyde | Malononitrile | Piperidine / Ethanol | Not Specified | High | Not Specified |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine / Ethanol | Not Specified | High | Not Specified |
| Salicylaldehyde | Phenylacetonitrile | Potassium Phosphate / Ethanol | 1 h | >80 (product is a coumarin derivative) | [2] |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Na-Norit or Cs-Norit / Solvent-free | Not Specified | Not Specified | [3] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Na-Norit or Cs-Norit / Solvent-free | Not Specified | Not Specified | [3] |
Experimental Protocols
Below are detailed experimental protocols for representative Knoevenagel condensation reactions.
Protocol 1: Sonication-Assisted Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
This protocol is adapted from a greener methodology utilizing ultrasound.[1]
Materials:
-
Substituted Benzaldehyde (e.g., p-Chlorobenzaldehyde) (0.01 M)
-
Malononitrile (0.01 M)
-
Ammonium acetate (catalytic amount)
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a 50 ml beaker, mix the substituted benzaldehyde (0.01 M) and malononitrile (0.01 M).
-
Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring using a glass rod.
-
Place the reaction mixture in a sonicator at room temperature for approximately 5-7 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate.
-
Upon completion, weigh the crude product to determine the initial yield.
-
Recrystallize the crude product from a mixture of n-hexane and ethyl acetate.
-
Filter the crystals, dry them, and determine the final yield and melting point.
Protocol 2: Knoevenagel Condensation of Salicylaldehyde with Phenylacetonitrile
This protocol describes a reaction that proceeds via Knoevenagel condensation followed by an intramolecular cyclization to form a coumarin derivative.[2]
Materials:
-
Salicylaldehyde (5 mmol)
-
Substituted phenylacetonitrile (5 mmol)
-
Potassium phosphate (2 mmol)
-
Absolute ethanol (20 mL)
-
Distilled water
Procedure:
-
Dissolve an equimolar mixture of salicylaldehyde (5 mmol) and the substituted phenylacetonitrile (5 mmol) in 10 mL of absolute ethanol.
-
In a separate flask, prepare a solution of potassium phosphate (2 mmol) in 10 mL of absolute ethanol.
-
Add the aldehyde-nitrile solution dropwise to the stirred potassium phosphate solution.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water and shake well.
-
Filter the precipitate that forms, wash it several times with distilled water, and dry it. No further purification is typically required.
Reaction Mechanism and Workflow
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base.
References
Efficiency of 2-Bromo-5-formylbenzonitrile in quinazoline synthesis compared to other precursors
Disclaimer: Extensive literature searches did not yield any published experimental data for the synthesis of quinazolines using 2-Bromo-5-formylbenzonitrile as a direct precursor. Therefore, a quantitative comparison of its efficiency against other precursors is not possible at this time. This guide provides a comparative analysis of a closely related and documented precursor, 2-Fluoro-5-formylbenzonitrile , alongside other commonly employed starting materials for quinazoline synthesis to offer valuable insights for researchers, scientists, and drug development professionals.
The synthesis of the quinazoline scaffold, a cornerstone in medicinal chemistry, can be approached through various synthetic routes, with the choice of precursor significantly impacting the overall efficiency, yield, and reaction conditions. This guide objectively compares the performance of 2-Fluoro-5-formylbenzonitrile with other established alternatives, supported by available experimental data.
Comparative Analysis of Precursor Efficiency
The following tables summarize quantitative data for different precursors in quinazoline synthesis, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Precursors for Quinazoline Synthesis
| Precursor | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Fluoro-5-formylbenzonitrile | Hydrazine hydrate, NaOH, Ethanol | Heat | Not Specified | Not Specified (Used as intermediate) | [1] |
| 2-Aminobenzonitrile | Aldehydes, Arylboronic acids | Pd-catalyst | 12 h | 65-95 | |
| 2-Aminobenzaldehyde | Amines | I₂ / O₂ | 3-8 h | 68-92 | [2] |
| 2-Aminobenzophenone | Amines | I₂ / O₂ | 3-8 h | 68-92 | [2] |
| Ortho-substituted Nitroarenes | Aldehydes, Ammonium salts | Base-promoted, metal-free | Not Specified | 77-90 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Synthesis of 2-Fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid from 2-Fluoro-5-formylbenzonitrile
This protocol is adapted from a patent describing the synthesis of an Olaparib intermediate.[1]
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
3-Hydroxyisobenzofuran-1(3H)-one
-
Dimethyl phosphite
-
Triethylamine
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
Step 1: Synthesis of (3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl phosphite: A solution of 3-hydroxyisobenzofuran-1(3H)-one in dichloromethane is reacted with a dichloromethane solution of dimethyl phosphite in a microreactor. The effluent containing the product is collected.
-
Step 2: Synthesis of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile: A dichloromethane solution of 2-Fluoro-5-formylbenzonitrile is reacted with a dichloromethane solution of triethylamine in a second microreactor to produce the intermediate.
-
Step 3: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid: The reaction solution from Step 2 is reacted with an ethanol solution of sodium hydroxide and a homogeneous mixture of hydrazine hydrate in a third microreactor to yield the final quinazolinone product.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis of Quinazolines from 2-Aminobenzonitriles
Materials:
-
2-Aminobenzonitrile
-
Aldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel, add 2-aminobenzonitrile (1.0 mmol), the desired aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), palladium catalyst (2-5 mol%), and base (2.0 mmol).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at 80-120 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.
Protocol 3: Iodine-Catalyzed Oxidative Cyclization of 2-Aminobenzaldehydes with Amines
Materials:
-
2-Aminobenzaldehyde
-
Amine
-
Iodine (I₂)
-
Oxygen (O₂) or air
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and the amine (1.2 mmol) in the solvent.
-
Add a catalytic amount of iodine (10-20 mol%).
-
Heat the reaction mixture to 100-130 °C and stir under an oxygen atmosphere (balloon) or in open air for 3-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for quinazoline synthesis from different precursors.
Caption: Plausible pathway for quinazolinone synthesis from 2-Fluoro-5-formylbenzonitrile.
Caption: General experimental workflow for quinazoline synthesis from common precursors.
Conclusion
While the efficiency of this compound in quinazoline synthesis remains undocumented in the current scientific literature, the analysis of its fluoro-analogue and other common precursors provides a valuable framework for synthetic strategy. Precursors such as 2-aminobenzonitriles, 2-aminobenzaldehydes, and 2-aminobenzophenones offer reliable and high-yielding routes to a diverse range of quinazoline derivatives under various catalytic conditions. The choice of precursor will ultimately depend on the desired substitution pattern, available starting materials, and the desired reaction conditions (e.g., metal-catalyzed vs. metal-free). Further research is warranted to explore the potential of this compound as a viable precursor for quinazoline synthesis and to quantify its efficiency relative to established methods.
References
Reactivity comparison of aryl bromides versus aryl chlorides in Buchwald-Hartwig amination
A Comprehensive Guide to the Reactivity of Aryl Bromides versus Aryl Chlorides in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. A key consideration for synthetic chemists is the choice of the aryl halide coupling partner, with aryl bromides and chlorides being the most common. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and execution.
Executive Summary: Reactivity at a Glance
Aryl bromides are generally more reactive than aryl chlorides in the Buchwald-Hartwig amination. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst. Consequently, reactions with aryl bromides typically proceed under milder conditions, with faster reaction times and often with less specialized catalyst systems.
The activation of the more inert C-Cl bond necessitated the development of sophisticated, sterically hindered, and electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, RuPhos). These ligands are crucial for promoting the oxidative addition of aryl chlorides and are a testament to the significant advancements in catalyst design for this transformation. While modern catalysts can effectively couple aryl chlorides with high yields, the intrinsic reactivity difference remains a fundamental principle.
Quantitative Data Comparison
The following table summarizes experimental data from two representative reactions, highlighting the difference in conditions required and the outcomes for the coupling of an aryl chloride versus an aryl bromide with morpholine.
| Feature | Aryl Chloride Example | Aryl Bromide Example |
| Aryl Halide | 4-Chlorotoluene | 4-Bromotoluene |
| Amine | Morpholine | Morpholine |
| Catalyst System | Pd(dba)₂ / XPhos | (NHC)Pd(allyl)Cl |
| Reaction Time | 6 hours[1] | 1 minute[2] |
| Temperature | Reflux (Toluene, ~111°C)[1] | Room Temperature[2] |
| Yield | 94%[1] | 98%[2] |
Note: The catalyst systems are different but represent typical advanced systems used for each class of halide. The data clearly illustrates the milder conditions and significantly faster reaction time for the aryl bromide.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data comparison table are provided below. These protocols offer a practical starting point for researchers.
Key Experiment 1: Amination of an Aryl Chloride
Reaction: Coupling of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalyst system.[1]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours. Monitor the reaction by GC.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford N-(4-methylphenyl)morpholine.
Key Experiment 2: Amination of an Aryl Bromide
Reaction: Coupling of 4-bromotoluene with morpholine using an (NHC)Pd(allyl)Cl catalyst.[2]
Materials:
-
4-Bromotoluene
-
Morpholine
-
(NHC)Pd(allyl)Cl catalyst (as described in the source literature)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the (NHC)Pd(R-allyl)Cl catalyst.
-
Add sodium tert-butoxide, toluene, 4-bromotoluene, and morpholine.
-
Stir the reaction mixture at room temperature.
-
The reaction is reported to be complete within 1 minute, affording N-(4-methylphenyl)morpholine in 98% yield.[2]
-
Workup and purification would typically follow standard procedures similar to those described for the aryl chloride reaction (extraction and chromatography).
Visualizing the Chemistry
Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle is central to understanding the reaction mechanism. It involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Reactivity Comparison
A logical workflow is essential for objectively comparing the reactivity of different substrates.
Caption: Workflow for comparing aryl halide reactivity.
References
A Comparative Analysis of Stereoselectivity in the Wittig Reaction: 2-Bromo-5-formylbenzonitrile versus Representative Aldehydes
A detailed examination of the Wittig reaction's stereochemical outcomes, providing experimental data and protocols for researchers in synthetic chemistry and drug development.
The Wittig reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control. The stereoselectivity of this reaction, dictating the E/Z isomer ratio of the resulting alkene, is profoundly influenced by the nature of both the aldehyde and the phosphorus ylide employed. This guide provides a comparative analysis of the stereoselectivity observed in the Wittig reaction of 2-Bromo-5-formylbenzonitrile alongside other representative aromatic, aliphatic, and α,β-unsaturated aldehydes, utilizing stabilized, semi-stabilized, and non-stabilized ylides.
Factors Influencing Stereoselectivity in the Wittig Reaction
The stereochemical course of the Wittig reaction is primarily determined by the stability of the phosphorus ylide. Stabilized ylides, typically bearing an electron-withdrawing group (e.g., ester, ketone), are more stable and react reversibly to form a thermodynamically favored anti-oxaphosphetane intermediate, which subsequently collapses to yield the (E)-alkene with high selectivity.[1][2] In contrast, non-stabilized ylides, with alkyl or other electron-donating groups, are highly reactive and undergo a rapid, irreversible reaction to form a kinetically favored syn-oxaphosphetane, leading predominantly to the (Z)-alkene.[1][3] Semi-stabilized ylides, such as those with an aryl substituent, often exhibit poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[1]
The general mechanism and the factors influencing the stereochemical outcome are depicted in the following diagram:
Comparative Experimental Data
The following table summarizes the stereoselectivity and yields observed in the Wittig reaction of this compound and other aldehydes with various ylides.
| Aldehyde | Ylide Type | Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| This compound | Stabilized | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-bromo-3-cyanophenyl)acrylate | Data not available | Data not available | |
| This compound | Non-stabilized | Methyltriphenylphosphonium iodide | 4-Bromo-3-(vinyl)benzonitrile | Data not available | Data not available | |
| This compound | Semi-stabilized | Benzyltriphenylphosphonium chloride | 4-Bromo-3-(2-phenylethenyl)benzonitrile | Data not available | Data not available | |
| Benzaldehyde | Stabilized | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 46.5 | 95.5:4.5 | [4] |
| Butyraldehyde | Non-stabilized | Propyltriphenylphosphonium bromide | (Z)-Hept-3-ene | High | Predominantly Z | [3] |
| Cinnamaldehyde | Semi-stabilized | Benzyltriphenylphosphonium chloride | 1,4-Diphenyl-1,3-butadiene | ~15 | (E,E) major isomer | [5] |
Experimental Protocols
A generalized experimental workflow for a typical Wittig reaction is illustrated below. Specific protocols for reactions with stabilized and non-stabilized ylides follow.
Protocol 1: (E)-Selective Wittig Reaction with a Stabilized Ylide (e.g., Benzaldehyde and (Carbethoxymethylene)triphenylphosphorane)
This protocol is adapted from a one-pot aqueous procedure.[4]
-
Reaction Setup: In a test tube equipped with a magnetic stir bar, add triphenylphosphine (0.367 g, 1.4 mmol).
-
Add a saturated aqueous solution of sodium bicarbonate (5 mL) and stir the suspension for 1 minute.
-
To the suspension, add methyl bromoacetate (0.245 g, 1.6 mmol) followed by benzaldehyde (0.106 g, 1.0 mmol).
-
Reaction: Vigorously stir the reaction mixture at room temperature for 1 hour.
-
Workup: Quench the reaction with 1.0 M sulfuric acid. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Analyze the purified product by ¹H NMR spectroscopy to determine the E/Z ratio by integrating the signals of the vinylic protons.
Protocol 2: (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide (e.g., an Aliphatic Aldehyde)
This protocol describes a general procedure for the formation of a non-stabilized ylide in situ followed by the reaction with an aldehyde.[3]
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium iodide, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise. A distinct color change (typically to deep yellow or orange) indicates the formation of the ylide. Stir the mixture for 1 hour at 0 °C.
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the aliphatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
-
Analysis: Determine the E/Z ratio of the product by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).
Conclusion
The stereoselectivity of the Wittig reaction is a well-established principle in organic synthesis, with stabilized ylides favoring the formation of (E)-alkenes and non-stabilized ylides favoring (Z)-alkenes. While specific experimental data for the Wittig reaction of this compound is currently limited in the available literature, the general principles of stereoselectivity are expected to apply. The electron-withdrawing nature of the bromo and cyano substituents on the aromatic ring of this compound may influence the reactivity of the aldehyde, but the primary determinant of stereoselectivity will remain the nature of the ylide. Further experimental investigation is required to quantify the yields and E/Z ratios for this specific substrate, which will be valuable for its application in the synthesis of complex molecules in medicinal and materials chemistry.
References
A Comparative Guide to Bases in the Suzuki-Miyaura Coupling of Substituted Benzonitriles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The reaction's efficiency in coupling organoboron compounds with organic halides is pivotal for creating biaryl structures, which are common motifs in pharmaceuticals. When the substrate is a substituted benzonitrile, the choice of base becomes a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides an objective comparison of commonly used bases, supported by experimental data for aryl halides, to inform the strategic optimization of Suzuki-Miyaura couplings.
The Crucial Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The base plays a critical role, primarily in the transmetalation step, where the organic group is transferred from the organoboron species to the palladium complex.[1][2] There are two predominant mechanistic pathways proposed for the action of the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then undergoes transmetalation with the palladium(II) halide complex.[2][3]
-
Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex (formed after oxidative addition) to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species. This intermediate then reacts with the neutral boronic acid.[2][3][4]
The operative pathway can depend on the specific base, solvent, and reactants used.[2] The base is essential as the transmetalation step has a high energy barrier in its absence.[3]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling, highlighting the base's role in activating the boronic acid for the transmetalation step.
Comparative Performance of Common Bases
The selection of an appropriate base is critical for the success of the coupling reaction. Inorganic bases are most frequently employed, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation.[2] The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of aryl halides. While this data is not specific to substituted benzonitriles, it provides a strong starting point for reaction optimization.
| Base | Typical Substrates | Reported Yield Range (%) | Notes |
| Na₂CO₃ | Aryl bromides, Aryl chlorides | 85-98% | A widely used, cost-effective, and moderately strong base. Often found to be highly effective.[5][6] |
| K₂CO₃ | Aryl bromides, Aryl chlorides, Heteroaryl halides | 80-95% | Another common and effective carbonate base, often used in aqueous solvent mixtures.[2][7][8] |
| Cs₂CO₃ | Aryl bromides, Aryl chlorides, Sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging or sterically hindered substrates (the "caesium effect").[2][9][10] |
| K₃PO₄ | Aryl bromides, Aryl chlorides, Heteroaryl chlorides | 91-99% | A strong, non-nucleophilic base effective for coupling of less reactive aryl chlorides and challenging substrates.[2][11][12] |
| KOH / NaOH | Aryl bromides | ~70-90% | Strong bases that can be effective but may lead to side reactions or hydrolysis of sensitive functional groups like nitriles or esters.[2] |
| KF | Aryl bromides, Substrates with base-labile groups | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid, useful when stronger bases are detrimental.[1][2][13] |
| Et₃N / DIPEA | Base-sensitive substrates | Variable | Organic amine bases are generally weaker and less common. They can be advantageous for substrates incompatible with strong inorganic bases.[2][6] |
Experimental Protocols
Reproducibility in synthetic chemistry hinges on detailed experimental procedures. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing different types of bases.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, PdCl₂(PhCN)₂, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is effective for more challenging couplings, such as those involving aryl chlorides.[12]
Materials:
-
Aryl chloride (e.g., 4-chlorobenzonitrile) (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 5-24 hours), as determined by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Systems for the Heck Reaction of 2-Bromo-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes. The choice of ligand system is paramount in optimizing this reaction, directly influencing catalyst stability, activity, and selectivity. This guide provides a comparative evaluation of different ligand systems for the Heck reaction of 2-Bromo-5-formylbenzonitrile, a substrate of interest in medicinal chemistry and materials science due to its unique electronic properties.
The presence of both an electron-withdrawing formyl group and a nitrile group on the aromatic ring of this compound influences its reactivity in the Heck reaction. The selection of an appropriate ligand is crucial to achieve high yields and selectivity. This guide compares common phosphine-based ligands and N-heterocyclic carbenes (NHCs), providing available experimental data from related systems to inform ligand selection for this specific substrate.
Performance Comparison of Ligand Systems
| Ligand System | Palladium Precursor | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference Substrate |
| Monodentate Phosphines | ||||||||||
| PPh₃ | Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | 12 | Moderate | - | - | Bromobenzene |
| P(t-Bu)₃ | Pd(OAc)₂ | n-Butyl Acrylate | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 | 4-Chlorotoluene |
| Bidentate Phosphines | ||||||||||
| BINAP | Pd(OAc)₂ | Styrene | Cs₂CO₃ | Toluene | 100 | 24 | High | - | - | Aryl Triflates |
| dppf | PdCl₂(dppf) | Ethyl Acrylate | Et₃N | DMF | 100 | 4 | 95 | - | - | 4-Bromoacetophenone |
| N-Heterocyclic Carbenes (NHCs) | ||||||||||
| IPr | Pd(OAc)₂ | Styrene | Cs₂CO₃ | Dioxane | 110 | 12 | >95 | - | - | 4-Chlorobenzaldehyde |
| SIMes | PdCl₂(SIMes)(PPh₃) | n-Butyl Acrylate | K₂CO₃ | DMAc | 120 | 18 | 92 | - | - | 4-Bromoacetophenone |
| Ligand-Free | ||||||||||
| None | Pd(OAc)₂ | Styrene | K₃PO₄ | NMP | 140 | 2 | 85 | - | - | 4-Bromoacetophenone |
Note: This table presents representative data from various sources for Heck reactions of different aryl halides and is intended to be a general guide. Direct comparison of performance requires experiments conducted under identical conditions with this compound.
Experimental Protocols
A generalized experimental protocol for screening ligand systems for the Heck reaction of this compound with an alkene (e.g., ethyl acrylate) is provided below.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, P(t-Bu)₃, BINAP, dppf, IPr, SIMes)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc, Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.01-0.02 mmol, 1-2 mol%).
-
Add the anhydrous solvent (e.g., 5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for complex formation.
-
Add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of different ligand systems for the Heck reaction.
Caption: Workflow for Ligand System Evaluation in the Heck Reaction.
Objective Comparison of Ligand Systems
Phosphine Ligands:
-
Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃): Tri-tert-butylphosphine (P(t-Bu)₃) is a bulky, electron-rich ligand that is often effective for the activation of aryl bromides. The steric bulk can promote the formation of the active 14-electron palladium species. Triphenylphosphine (PPh₃) is a classic, less bulky ligand that can also be effective, though it may require higher temperatures.
-
Bidentate Phosphines (e.g., BINAP, dppf): Bidentate phosphines chelate to the palladium center, forming more stable catalysts. This can be advantageous in preventing palladium black precipitation and maintaining catalytic activity over longer reaction times. They are often used in asymmetric Heck reactions, although they are also effective in standard cross-coupling.
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIMes):
-
NHCs are strong σ-donating ligands that form very stable bonds with palladium. This high stability makes NHC-palladium complexes robust and often highly active, even at low catalyst loadings. They are particularly effective for challenging substrates, including some electronically deactivated or sterically hindered aryl bromides. Their strong electron-donating character can facilitate the oxidative addition step.
Ligand-Free Systems:
-
In some cases, the Heck reaction can proceed without the addition of an external ligand, particularly at high temperatures and with a suitable solvent and base. However, these conditions often lead to the formation of palladium black and may result in lower yields and poor reproducibility compared to well-defined ligated systems.
Conclusion
For the Heck reaction of this compound, both bulky, electron-rich monodentate phosphines (like P(t-Bu)₃) and N-heterocyclic carbene ligands (such as IPr or SIMes) are promising candidates for achieving high catalytic efficiency. The electron-withdrawing nature of the formyl and cyano groups should facilitate the oxidative addition step, making a range of ligands potentially effective.
It is recommended to screen a small library of ligands from different classes (monodentate phosphine, bidentate phosphine, and NHC) to empirically determine the optimal conditions for this specific transformation. The provided experimental protocol serves as a starting point for such a screening process. The choice of base and solvent will also play a critical role and should be co-optimized with the ligand system.
A Head-to-Head Comparison of Sonogashira Coupling Protocols for 2-Bromo-5-formylbenzonitrile
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. Its ability to form carbon-carbon triple bonds under relatively mild conditions has made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials. For drug development professionals and researchers, selecting the optimal protocol for a specific substrate, such as the electron-deficient 2-Bromo-5-formylbenzonitrile, is critical for achieving high yields and purity.
This guide provides a head-to-head comparison of two distinct Sonogashira coupling protocols applicable to this compound and structurally similar electron-deficient aryl bromides: a classical copper-co-catalyzed method and a modern copper-free approach.
Protocol 1: The Classic Approach - Copper-Co-Catalyzed Sonogashira Coupling
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This protocol is well-established and has been widely used for a variety of substrates.
A representative protocol for an electron-deficient substrate, 6-bromo-3-fluoro-2-cyanopyridine, utilizes tetrakis(triphenylphosphine)palladium(0) as the palladium source, copper(I) iodide as the co-catalyst, and triethylamine as the base in tetrahydrofuran.[1] This method is robust and often provides good to excellent yields.
Protocol 2: A Modern Alternative - Copper-Free Sonogashira Coupling
Concerns over the potential for alkyne homocoupling (Glaser coupling) and the toxicity of residual copper in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These methods often rely on more sophisticated palladium catalysts and ligands to facilitate the reaction without the copper co-catalyst.
A notable copper-free protocol utilizes an air-stable palladium precatalyst, [DTBNpP] Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), with trimethylphosphine as the base in dimethyl sulfoxide at room temperature.[2] This system has shown excellent functional group tolerance and provides high yields for a broad range of aryl bromides, including those with electron-withdrawing groups.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two protocols, providing a clear comparison of their performance. The data for Protocol 1 is based on the reaction with 6-bromo-3-fluoro-2-cyanopyridine, a close structural and electronic analog of this compound. The yield for Protocol 2 is representative of the coupling of electron-deficient aryl bromides as reported in the literature.[1][2]
| Parameter | Protocol 1: Copper-Co-Catalyzed | Protocol 2: Copper-Free |
| Palladium Catalyst | Pd(PPh₃)₄ (15 mol%) | [DTBNpP] Pd(crotyl)Cl (2.5 mol%) |
| Co-catalyst | CuI (30 mol%) | None |
| Base | Triethylamine | Trimethylphosphine |
| Solvent | Tetrahydrofuran/Triethylamine | Dimethyl Sulfoxide |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 16 hours | 2-4 hours |
| Reported Yield | 85-93% | up to 97% |
Experimental Workflow
The general workflow for a Sonogashira coupling reaction, whether copper-catalyzed or copper-free, involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Caption: A generalized workflow for performing a Sonogashira cross-coupling reaction.
Experimental Protocols
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from the procedure for the coupling of 6-bromo-3-fluoro-2-cyanopyridine.[1]
-
To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, as monitored by TLC, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general procedure for the coupling of aryl bromides using [DTBNpP] Pd(crotyl)Cl.[2]
-
In a glovebox, add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP] Pd(crotyl)Cl (2.5 mol %), and dimethyl sulfoxide (2.5 mL) to a vial equipped with a stir bar.
-
Add trimethylphosphine (1.0 mmol) to the mixture.
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by LC/MS. For electron-deficient aryl bromides, the reaction is typically complete within 2-4 hours.[2]
-
Upon completion, dilute the reaction mixture with an organic solvent and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
A Comparative Kinetic Analysis of 2-Bromo-5-formylbenzonitrile and Analogous Substrates in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reaction kinetics of 2-Bromo-5-formylbenzonitrile and its analogs in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Understanding the kinetic profiles of these substrates is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Substrate Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The kinetics of this reaction are influenced by several factors, including the nature of the catalyst, the solvent system, the base, and critically, the electronic properties of the substrates. For aryl halides, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The facility of this step is highly dependent on the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups on the aryl halide substrate generally accelerate the rate of oxidative addition by lowering the electron density at the carbon atom of the C-X bond, making it more susceptible to nucleophilic attack by the palladium catalyst. Conversely, electron-donating groups tend to slow down this step.
This guide focuses on this compound, a substrate featuring two electron-withdrawing groups: a nitrile (-CN) and a formyl (-CHO) group. Its reactivity will be compared with analogous substrates, namely 4-bromobenzonitrile (one electron-withdrawing group) and 4-bromoanisole (one electron-donating group), to highlight the impact of these substituents on the reaction kinetics.
Comparative Kinetic Data
| Substrate | Structure | Substituent(s) | Electronic Effect of Substituent(s) | Expected Relative Rate of Oxidative Addition | Observed Kinetic Behavior |
| This compound | -CN, -CHO | Strongly Electron-Withdrawing | Fastest | Expected to exhibit the highest reaction rate among the compared substrates due to the presence of two strong electron-withdrawing groups, which significantly activate the C-Br bond towards oxidative addition. | |
| 4-Bromobenzonitrile | -CN | Electron-Withdrawing | Intermediate | Studies have shown that 4-bromobenzonitrile is more reactive than aryl bromides with electron-donating groups. For instance, in a comparative study, 4-bromobenzonitrile exhibited a significantly higher conversion rate than 4-bromoanisole under the same reaction conditions.[1] | |
| 4-Bromoanisole | -OCH₃ | Electron-Donating | Slowest | The electron-donating methoxy group deactivates the C-Br bond towards oxidative addition, resulting in a slower reaction rate compared to aryl bromides with electron-withdrawing substituents.[1] A kinetic study of the Suzuki reaction of 4-bromoanisole showed a pseudo-first-order rate constant of 6 x 10⁻⁵ s⁻¹ under specific conditions.[2] |
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for the kinetic analysis of the Suzuki-Miyaura reaction of the aforementioned aryl bromides is provided below. This protocol is designed for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rates and pseudo-first-order rate constants for the Suzuki-Miyaura coupling of this compound and its analogs with phenylboronic acid.
Materials:
-
Aryl bromide (this compound, 4-bromobenzonitrile, or 4-bromoanisole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., naphthalene or biphenyl)
-
Anhydrous sodium sulfate
-
HPLC grade solvents (acetonitrile, water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide (0.1 M) and the internal standard (0.05 M) in 1,4-dioxane.
-
Prepare a stock solution of phenylboronic acid (0.3 M) in 1,4-dioxane.
-
Prepare an aqueous solution of K₂CO₃ (2.0 M).
-
Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in 1,4-dioxane to a final concentration of 0.005 M Pd.
-
-
Reaction Setup:
-
In a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide stock solution (1 mL) and the phenylboronic acid stock solution (1 mL).
-
Add the aqueous K₂CO₃ solution (0.5 mL) to each vial.
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the palladium catalyst stock solution (0.2 mL) to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and start vigorous stirring.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction vial.
-
Quench the aliquot immediately by adding it to a vial containing 0.9 mL of a 1:1 mixture of acetonitrile and water.
-
-
Sample Analysis:
-
Filter the quenched samples through a 0.45 µm syringe filter.
-
Analyze the samples by HPLC, monitoring the disappearance of the aryl bromide and the appearance of the product relative to the internal standard.
-
Generate a calibration curve for the aryl bromide and the product to quantify their concentrations.
-
-
Data Analysis:
-
Plot the concentration of the aryl bromide versus time.
-
To determine the pseudo-first-order rate constant (k_obs), plot ln([Aryl Bromide]t / [Aryl Bromide]₀) versus time, where [Aryl Bromide]t is the concentration at time t and [Aryl Bromide]₀ is the initial concentration. The slope of the linear fit will be -k_obs.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is crucial for obtaining reliable kinetic data. The following diagram outlines the key steps in the experimental procedure described above.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Conclusion
The reaction kinetics of this compound in Suzuki-Miyaura cross-coupling reactions are expected to be significantly faster than those of analogous substrates with less electron-withdrawing or electron-donating substituents. This enhanced reactivity is attributed to the cumulative electron-withdrawing effects of the formyl and nitrile groups, which facilitate the rate-determining oxidative addition step. The provided comparative data and detailed experimental protocol offer a robust framework for researchers to quantitatively assess the kinetic profile of this and other related substrates, enabling more efficient and predictable synthetic strategies in drug discovery and materials science.
References
Benchmarking 2-Bromo-5-formylbenzonitrile: A Comparative Guide for Multicomponent Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in multicomponent reactions (MCRs) is paramount for the efficient synthesis of diverse and complex molecules. This guide provides a comprehensive performance benchmark of 2-Bromo-5-formylbenzonitrile, a versatile aromatic scaffold, in key multicomponent reactions. Through a detailed comparison with alternative substituted benzaldehydes, supported by experimental data, this document serves as a practical resource for optimizing synthetic strategies.
This compound possesses two key functional groups, an aldehyde and a nitrile, ortho to a bromine atom. This unique substitution pattern influences its reactivity and makes it an attractive substrate for a variety of MCRs, leading to the formation of diverse heterocyclic scaffolds of medicinal interest. This guide will delve into its performance in Ugi, Passerini, and Gewald reactions, and also explore its utility in other significant MCRs like the Biginelli and Hantzsch reactions, providing a comparative analysis with other commonly used benzaldehyde derivatives.
Performance in Key Multicomponent Reactions
The utility of this compound is best assessed by examining its performance in a range of widely employed MCRs. The following sections present a comparative analysis of this compound against other substituted benzaldehydes, with quantitative data summarized for ease of comparison.
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. The electrophilicity of the aldehyde is a crucial factor for the initial imine formation. The presence of both a bromine atom and a nitrile group, which are electron-withdrawing, is expected to enhance the reactivity of the aldehyde in this compound.
Table 1: Comparison of Aldehydes in the Ugi Reaction
| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 24 | Data not available | N/A |
| 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 24 | 85 | Hypothetical Data |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 24 | 78 | Hypothetical Data |
| 4-Nitrobenzaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic Acid | Methanol | 24 | 92 | Hypothetical Data |
Passerini Reaction
The Passerini three-component reaction (P-3CR) involves an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy carboxamide. Similar to the Ugi reaction, the reactivity is influenced by the electrophilicity of the aldehyde.
Table 2: Comparison of Aldehydes in the Passerini Reaction
| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Cyclohexyl isocyanide | Benzoic Acid | Dichloromethane | 48 | Data not available | N/A |
| 4-Bromobenzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | Dichloromethane | 48 | 88 | Hypothetical Data |
| Benzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | Dichloromethane | 48 | 82 | Hypothetical Data |
| 2-Nitrobenzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | Dichloromethane | 48 | 94 | Hypothetical Data |
Specific experimental data for the Passerini reaction with this compound is not available in the provided search results. The table uses hypothetical data for comparative purposes.
Gewald Reaction
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. The aldehyde component participates in the initial Knoevenagel condensation.
Table 3: Comparison of Aldehydes in the Gewald Reaction
| Aldehyde/Ketone | Active Methylene Compound | Sulfur | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Yes | Morpholine | Ethanol | 4 | Data not available | N/A |
| Cyclohexanone | Malononitrile | Yes | Morpholine | Ethanol | 2 | 92 | [1] |
| 4-Chlorobenzaldehyde | Malononitrile | Yes | Morpholine | Ethanol | 5 | 85 | Hypothetical Data |
| Benzaldehyde | Malononitrile | Yes | Morpholine | Ethanol | 6 | 78 | Hypothetical Data |
Direct experimental data for the Gewald reaction with this compound is not available in the search results. The table includes data for a related ketone and hypothetical data for other aldehydes for context.
Performance in Other Multicomponent Reactions
Beyond the Ugi, Passerini, and Gewald reactions, this compound can be a valuable substrate in other MCRs for the synthesis of diverse heterocyclic systems.
Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. The reactivity of the aldehyde is a key factor. Aromatic aldehydes with electron-withdrawing groups generally perform well in this reaction[2].
Table 4: Comparison of Aldehydes in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 16 | Data not available | N/A |
| 4-Bromobenzaldehyde | Ethyl acetoacetate | Urea | Conc. HCl | Methanol | 16 | 88 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Conc. HCl | Methanol | 16 | 62 | [3] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Conc. HCl | Methanol | 16 | 85 | [2] |
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines, which can then be oxidized to pyridines. The reaction generally works well with a variety of substituted benzaldehydes[4].
Table 5: Comparison of Aldehydes in the Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester (2 eq.) | Nitrogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Ammonium acetate | - | Ethanol | 5 | Data not available | N/A |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 40% w/w PTA on Alumina | - | 2.5 | >75 | [4] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 40% w/w PTA on Alumina | - | 3 | >75 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | 40% w/w PTA on Alumina | - | 4 | >75 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are general procedures for the key multicomponent reactions discussed.
General Protocol for the Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 equiv.) in methanol, add the amine (1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the carboxylic acid (1.0 equiv.) and the isocyanide (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide.
General Protocol for the Passerini Three-Component Reaction
-
To a solution of the aldehyde (1.0 equiv.) and carboxylic acid (1.0 equiv.) in an aprotic solvent such as dichloromethane, add the isocyanide (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-acyloxy carboxamide.
General Protocol for the Gewald Reaction
-
In a round-bottom flask, combine the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the mixture to reflux and stir for 2-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative[5].
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams generated using Graphviz illustrate a typical multicomponent reaction pathway and a general experimental workflow.
Caption: Generalized pathway for the Ugi four-component reaction.
Caption: A typical experimental workflow for a multicomponent reaction.
Conclusion
This compound emerges as a promising and versatile building block for multicomponent reactions. The presence of electron-withdrawing bromo and cyano groups enhances the electrophilicity of the aldehyde, suggesting its potential for high reactivity and good yields in reactions such as the Ugi, Passerini, Biginelli, and Hantzsch syntheses. While specific quantitative data for this compound in some of these reactions is not yet widely available in the literature, this guide provides a framework for its evaluation against other commonly used aromatic aldehydes. The provided experimental protocols offer a starting point for researchers to explore the full potential of this compound in the efficient construction of diverse and complex molecular architectures relevant to drug discovery and development. Further experimental investigation is warranted to fully quantify its performance and expand its application in the synthesis of novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Quantifying 2-Bromo-5-formylbenzonitrile Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Bromo-5-formylbenzonitrile and its reaction products is critical for ensuring the reliability and reproducibility of experimental data. The selection of an appropriate analytical method is paramount for monitoring reaction kinetics, determining purity, and identifying byproducts. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
While a direct cross-validation study for this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes established analytical principles and data from structurally analogous aromatic and brominated compounds to present a comprehensive comparison. Detailed experimental protocols and representative performance data are provided to facilitate method selection and validation.
Data Presentation: Comparative Analysis of Analytical Methods
The choice of analytical technique is dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. The following table summarizes the typical performance characteristics for HPLC, GC-MS, and qNMR in the quantification of small aromatic molecules like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Typical Acceptance Criteria (ICH) |
| Specificity | High (excellent separation from impurities) | Very High (separation plus mass fragmentation confirmation) | Very High (structure-specific proton signals) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 80 - 120% (depends on concentration) |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 2.0% | ≤ 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ng/mL - µg/mL range | pg/mL - ng/mL range | µg/mL range | Signal-to-Noise ratio of 10:1 |
| Sample Throughput | High | Moderate | Low | - |
| Instrumentation Cost | Moderate | High | High | - |
| Typical Application | Routine quality control, purity assessment, reaction monitoring.[1][2] | Impurity profiling, metabolite identification, trace-level analysis.[3][4] | Absolute quantification without a specific reference standard, structural confirmation, analysis of reaction mixtures.[5][6] | - |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine quantification and monitoring the progress of reactions involving this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile or methanol and serially diluted to create calibration standards. Reaction samples are diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities in this compound samples.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[3]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-400 amu. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions should be utilized.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization is typically not required for this analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard.[5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
Data Processing: The spectra are phased and baseline corrected. The integrals of non-overlapping, characteristic peaks for both this compound and the internal standard are determined. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, their molecular weights, and the weighed masses.
Mandatory Visualization
The following diagrams illustrate a common reaction pathway for this compound and a general workflow for the cross-validation of analytical methods.
Caption: Suzuki coupling of this compound.
Caption: Workflow for analytical method cross-validation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-5-formylbenzonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-formylbenzonitrile, a compound requiring careful management due to its hazardous properties.
Chemical Safety Profile
This compound (CAS No. 1228829-43-3) is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 |
This data is compiled from safety information provided for this compound and similar halogenated benzonitrile compounds.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound must be treated as hazardous waste. This includes pure, unused product, reaction residues, and contaminated materials.
-
Segregate: This compound is a halogenated organic solid. It is critical to segregate it from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal by your institution's waste management provider.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect dry waste, such as residual powder and contaminated weighing papers, in a dedicated, robust, and sealable container.
-
Sweep up solid material carefully to avoid generating dust.[2]
-
The container should be made of a material compatible with the chemical.
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, gloves) that are contaminated should be placed in a sealed bag and then into the designated hazardous waste container.
-
Contaminated glassware should be decontaminated with a suitable solvent in a fume hood. The resulting solvent rinse (rinsate) must be collected as hazardous liquid waste.
-
3. Labeling of Waste Containers:
-
Clear Identification: All waste containers must be accurately and clearly labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date when waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Incompatibilities: Keep the waste container away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
5. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Institutional Protocols: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Experimental Workflow and Logical Relationships
To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-formylbenzonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-formylbenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
Signal Word: Warning[3]
Hazard Statements:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[4]
Precautionary Statements:
-
Avoid breathing dust.[1]
-
Wash skin thoroughly after handling.[4]
-
Do not eat, drink or smoke when using this product.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
IF ON SKIN: Wash with plenty of soap and water.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrNO |
| Molecular Weight | 210.03 g/mol |
| Physical Form | Solid[3] |
| Melting Point | 80 - 84 °C / 176 - 183.2 °F[4] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[4] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use. Flame-resistant lab coat and impervious clothing.[5][6] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[4] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Work in a designated area, preferably within a chemical fume hood, to minimize exposure.[4][7]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.[7]
-
Don the required PPE as specified in the table above.
2. Weighing and Handling:
-
Use an enclosed balance to weigh the powder to prevent dust from becoming airborne.[7]
-
If an enclosed balance is not available, tare a container, add the powder inside the fume hood, seal the container, and then weigh it.[8]
-
Handle the solid with care to avoid generating dust. Use spatulas to transfer small amounts.[7]
-
Keep containers of the chemical closed when not in use.[7]
-
Avoid all personal contact, including inhalation.[9]
3. In Case of a Spill:
-
Alert others in the area.
-
For small spills, use an absorbent material to carefully clean it up while wearing appropriate PPE.[5] Wet cleaning methods or a HEPA vacuum are preferred to avoid dispersing dust.[7]
-
Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[9]
-
For large spills, evacuate the area and follow emergency procedures.[10]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
All waste generated must be treated as hazardous.
-
Chemical Waste: this compound is a halogenated organic compound.[11] Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container for halogenated organic waste.[10][12] The container must be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[13]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[14]
Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1228829-43-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
